Product packaging for N-(3-Methylbutyl)acetamide(Cat. No.:CAS No. 13434-12-3)

N-(3-Methylbutyl)acetamide

Cat. No.: B088304
CAS No.: 13434-12-3
M. Wt: 129.2 g/mol
InChI Key: XWDCLPNMPBQWCW-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)acetamide (CAS 13434-12-3) is a high-purity organic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . This secondary acetamide is a volatile substance recognized for its significant role as a semiochemical in the chemical ecology of various insects . It is a principal volatile component in the venom of many social wasps, where it functions as a potent alarm pheromone , eliciting defensive and attack behaviors in species such as the southern yellowjacket, Vespula squamosa . Research also confirms its presence in the venom of multiple Polistes paper wasp species, where it acts as an effective attractant for both males and females, indicating its potential utility in pest management strategies . Beyond hymenopteran species, this compound is utilized in the chemical communication systems of other insects. It is identified as a component in the defensive secretion of the desert cockroach Therea petiveriana , serving an alarm function . Furthermore, this compound is documented as a pheromone for numerous fruit fly species in the genus Bactrocera , including the guava fruit fly ( B. correcta ) and the oriental fruit fly ( B. dorsalis ) . This diverse range of applications makes it an invaluable reference standard and active compound for researchers in entomology, behavioral ecology, and integrated pest management. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B088304 N-(3-Methylbutyl)acetamide CAS No. 13434-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylbutyl)acetamide
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InChI

InChI=1S/C7H15NO/c1-6(2)4-5-8-7(3)9/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
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InChI Key

XWDCLPNMPBQWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10158662
Record name N-Isopentylacetamide
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Molecular Weight

129.20 g/mol
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CAS No.

13434-12-3
Record name N-(3-Methylbutyl)acetamide
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Record name N-Isopentylacetamide
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Record name 13434-12-3
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Record name N-Isopentylacetamide
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Record name N-ISOPENTYLACETAMIDE
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Foundational & Exploratory

N-(3-Methylbutyl)acetamide CAS number 13434-12-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(3-Methylbutyl)acetamide (CAS: 13434-12-3)

This technical guide provides a comprehensive overview of this compound, also known as N-Isopentylacetamide[1], a secondary carboxylic acid amide.[2] The document is intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, biological significance, and analytical data. This compound is a branched aliphatic amide with the molecular formula C₇H₁₅NO.[3][4]

Physicochemical and Structural Data

This compound is a colorless to pale yellow liquid at room temperature.[4] It belongs to the class of organic compounds known as acetamides, which feature the general formula RNHC(=O)CH₃.[5] Its structure consists of a 3-methylbutyl (isoamyl) group attached to the nitrogen atom of an acetamide moiety.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Identifiers
CAS Number 13434-12-3 [1][6]
Molecular Formula C₇H₁₅NO [1][6]
Molecular Weight 129.20 g/mol [1][6]
IUPAC Name This compound [1]
Synonyms N-Isopentylacetamide, N-Isoamylacetamide [1][6][7]
InChIKey XWDCLPNMPBQWCW-UHFFFAOYSA-N [1][7]
Canonical SMILES CC(C)CCNC(=O)C [1]
Physical Properties
Density 0.859 - 0.895 g/cm³ [6][8]
Boiling Point 217.1 °C at 760 mmHg; 232 °C; 96-98 °C at 1 mmHg [6][8][9]
Flash Point 116.4 °C [6]
Vapor Pressure 0.135 mmHg at 25°C [6]
Water Solubility 8839 mg/L at 25 °C (estimated) [2]
Refractive Index 1.42 [6]
Computational Properties
XLogP3 1.2 [6]
Hydrogen Bond Donor Count 1 [6]
Hydrogen Bond Acceptor Count 1 [6]
Rotatable Bond Count 3 [6]
Exact Mass 129.115364102 Da [6]

| pKa (Predicted) | 16.55 ± 0.46 |[6] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through standard amidation reactions.[3] The chemical reactivity is primarily governed by the amide functional group, which exhibits resonance delocalization, making it relatively stable compared to other carbonyl compounds.[3]

Recommended Synthetic Protocol

The most direct and high-yield synthesis involves the acetylation of 3-methyl-1-butylamine (also known as isoamylamine) with acetic anhydride.[3] The following is a representative experimental protocol adapted from a similar synthesis.[10]

Objective: To synthesize this compound via N-acetylation.

Materials:

  • 3-methyl-1-butylamine (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Deionized water

  • Ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of 3-methyl-1-butylamine (1.0 eq) in water, add acetic anhydride (1.5 eq) dropwise while stirring.

  • Stir the resulting clear reaction mixture at room temperature for 30-60 minutes. Monitor reaction completion using GC-MS or TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).

  • Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to afford this compound as a clear liquid.[10]

G cluster_reactants Reactants cluster_workup Aqueous Workup reactant reactant process process product product purification purification Amine 3-Methyl-1-butylamine in Water Reaction N-Acetylation (Room Temperature) Amine->Reaction Anhydride Acetic Anhydride Anhydride->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Reaction Mixture Wash NaHCO3 Wash Extraction->Wash Dry Drying (Na2SO4) Wash->Dry Concentration Solvent Removal (Rotary Evaporation) Dry->Concentration Organic Layer Distillation Vacuum Distillation Concentration->Distillation Crude Product FinalProduct Pure this compound Distillation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

While stable, the amide group can undergo further transformations valuable in synthetic chemistry. For instance, amides can be reduced to their corresponding amines using potent reducing agents like lithium aluminum hydride (LiAlH₄).[3] This conversion is a fundamental functional group interconversion in organic synthesis.[3] Additionally, under specific conditions, N-alkyl amides can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[3]

Biological Context and Applications

The primary documented biological role of this compound is in the field of chemical ecology, where it functions as a semiochemical (a chemical involved in communication).

Insect Pheromone

This compound is a principal volatile component found in the venom of numerous social wasps, including species of Vespula, Dolichovespula, and Polistes.[3][11][12] In this context, it can function as an alarm pheromone, eliciting recruitment and attack behavior in species like Vespula squamosa.[11]

Furthermore, field studies have demonstrated that this compound acts as an attractant for several species of Polistes paper wasps.[11][12] This attraction applies to both males and females of certain species, indicating a role in mating and aggregation behaviors.[11] This property makes it a valuable candidate for use as a lure in traps for monitoring and managing pest populations of these wasps.[11][12] It is also a known component in the rectal gland secretions of some fruit fly species, such as Bactocera kraussi.[13]

G source source compound compound process process receptor receptor response response Wasp Source: Vespid Wasp Venom MBA This compound Wasp->MBA Contains Diffusion Aerial Diffusion MBA->Diffusion Released via Sting/Secretion Chemoreception Target Wasp: Antennal Chemoreception Diffusion->Chemoreception Transport Behavior Behavioral Response: (Attraction / Alarm) Chemoreception->Behavior Triggers

Caption: Logical pathway of this compound as an insect semiochemical.

Other Natural Occurrences

Beyond its role in insects, this compound has been identified in various natural sources. It is found in alcoholic beverages, including wines and sherry.[2][3] It has also been reported as a constituent of Nicotiana tabacum (tobacco).[1]

Analytical Data

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the key analytical technique for its identification in volatile samples.[3]

Table 2: Summary of Spectroscopic and Chromatographic Data

Data Type Key Information Source(s)
Mass Spectrometry (EI) The NIST database provides the mass spectrum for this compound. [7]
Infrared (IR) Spectroscopy A gas-phase IR spectrum is available from the NIST/EPA database. [14]
Nuclear Magnetic Resonance (NMR) Predicted ¹H NMR spectra are available in public databases. Experimental data for the closely related N-(2-methylbutyl)acetamide shows characteristic shifts: δ ~1.93 (s, 3H, CH₃CO) and δ ~6.3 (bs, 1H, NH). [10][15]

| Gas Chromatography | Kovats Retention Index (Semi-standard non-polar): 1114, 1150. Kovats Retention Index (Standard polar): 1816 - 1896. |[1][16] |

Conclusion

This compound (CAS: 13434-12-3) is a well-characterized secondary amide with established synthetic routes and a significant, documented role in chemical ecology as an insect pheromone. Its function as an attractant for several wasp species provides a direct application in pest management. While the broader biological activities often associated with the acetamide scaffold have not been specifically reported for this molecule, its simple structure and known reactivity present opportunities for its use as a building block in synthetic and medicinal chemistry. The available physicochemical and analytical data provide a solid foundation for its use in research and development.

References

A Technical Guide to the Synthesis of N-Isopentylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for N-isopentylacetamide (also known as N-(3-methylbutyl)acetamide)[1]. It includes detailed experimental protocols, comparative quantitative data, and process visualizations to aid in research and development.

Introduction

N-Isopentylacetamide is a simple aliphatic amide. Amide bond formation is a cornerstone of organic and medicinal chemistry, being fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. Understanding the various methodologies for creating this linkage is crucial for process optimization, scale-up, and the development of novel molecular entities. This guide explores three classical chemical pathways and one emerging biocatalytic approach for the synthesis of N-isopentylacetamide.

Core Synthesis Methodologies

The synthesis of N-isopentylacetamide is typically achieved through the N-acylation of isopentylamine. The most common and efficient methods involve the use of highly reactive acylating agents such as acetic anhydride or acetyl chloride. Direct condensation with acetic acid is also possible but generally requires coupling agents to overcome the formation of a stable ammonium carboxylate salt[2][3]. More recently, biocatalytic methods using enzymes like lipases have emerged as a greener alternative[4].

This is a widely used, high-yielding method for forming acetamides. The reaction involves the nucleophilic attack of isopentylamine on one of the carbonyl carbons of acetic anhydride. The reaction is typically fast and exothermic. A base is often not required as the amine reactant can act as the proton scavenger, though its inclusion can improve yields by neutralizing the acetic acid byproduct.

Using acetyl chloride, a more reactive acylating agent, results in a very vigorous and exothermic reaction.[][6] This method, often performed under Schotten-Baumann conditions, requires a base (like aqueous sodium hydroxide or an organic base such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][8][9] Careful temperature control is essential to prevent side reactions.

While the direct reaction of a carboxylic acid and an amine to form an amide is the most atom-economical approach, it is thermodynamically unfavorable at low temperatures due to the formation of a non-reactive ammonium carboxylate salt.[2] This can be overcome by heating to high temperatures (often >150 °C) to drive off water or, more commonly in a laboratory setting, by using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[10] Lipases, such as Candida antarctica Lipase B (CALB), have demonstrated the ability to catalyze amidation reactions, either from an ester (aminolysis) or directly from a carboxylic acid.[4][11] These reactions can often be performed in non-polar, bio-based solvents or even solvent-free systems, under mild temperature conditions, minimizing waste and side products.[12][13]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of N-isopentylacetamide via the described methods. Yields are representative of these general reaction classes.

Method Reactants Reagent/Catalyst Solvent Temp. (°C) Time (h) Typical Yield (%)
1. Acetic Anhydride Isopentylamine, Acetic AnhydrideOptional: Pyridine or TriethylamineDichloromethane (DCM), THF, or neat0 to 250.5 - 2>90%
2. Acetyl Chloride Isopentylamine, Acetyl ChlorideAq. NaOH or TriethylamineBiphasic (DCM/Water) or DCM0 to 250.5 - 1>90%
3. Direct Condensation Isopentylamine, Acetic AcidDCC or EDCIDichloromethane (DCM) or DMF2512 - 2470-90%
4. Biocatalytic Isopentylamine, Ethyl AcetateImmobilized Lipase (e.g., Novozym 435)2-Methyl-THF or Toluene40 - 6024 - 7285-99%

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Isopentylamine is flammable and an irritant. Handle all chemicals with care.

  • Materials & Equipment:

    • Isopentylamine (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve isopentylamine (5.0 g, 57.4 mmol) in 30 mL of dichloromethane.

    • Cool the flask in an ice-water bath to 0 °C with stirring.

    • Add acetic anhydride (6.4 mL, 68.9 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

    • Transfer the reaction mixture to a separatory funnel. Carefully add 30 mL of saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize the acetic acid byproduct. (Caution: CO₂ evolution).

    • Separate the organic layer. Wash the organic layer with another 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification via vacuum distillation can be performed if necessary. A protocol for a similar compound, N-(2-methylbutyl)acetamide, suggests purification by vacuum distillation (150–160 °C, 20 mm Hg) can yield a clear liquid with an 86% yield.[14]

  • Materials & Equipment:

    • Isopentylamine (1.0 eq)

    • Acetyl Chloride (1.05 eq)

    • Triethylamine (TEA) (1.1 eq)

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Standard glassware as listed in 4.1.

  • Procedure:

    • Dissolve isopentylamine (5.0 g, 57.4 mmol) and triethylamine (8.8 mL, 63.1 mmol) in 40 mL of DCM in a 100 mL round-bottom flask.

    • Cool the mixture to 0 °C in an ice-water bath with magnetic stirring.

    • Add acetyl chloride (4.3 mL, 60.3 mmol) dropwise via a dropping funnel over 20 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Stir the reaction at 0 °C for 1 hour.

    • Transfer the mixture to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of 1M HCl, 30 mL of saturated NaHCO₃, and 30 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to afford the product.

  • Materials & Equipment:

    • Isopentylamine (1.0 eq)

    • Ethyl Acetate (can serve as both acyl donor and solvent)

    • Immobilized Lipase B from Candida antarctica (Novozym 435) (e.g., 10-20% by weight of the limiting reagent)

    • Molecular sieves (3Å or 4Å, activated)

    • Orbital shaker with temperature control, filtration apparatus.

  • Procedure:

    • To a 50 mL Erlenmeyer flask, add isopentylamine (1.0 g, 11.5 mmol), 20 mL of ethyl acetate, and 2 g of activated molecular sieves.

    • Add the immobilized lipase (200 mg).

    • Seal the flask and place it in an orbital shaker set to 200 rpm and 50 °C.

    • Allow the reaction to proceed for 48-72 hours. The reaction progress can be monitored by GC-MS or TLC.

    • After the reaction is complete, remove the enzyme and molecular sieves by vacuum filtration, washing the solids with a small amount of fresh ethyl acetate.

    • The filtrate contains the product dissolved in the solvent/excess reagent. The ethyl acetate can be removed by rotary evaporation to yield the pure product.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow and key steps of the described chemical synthesis methods.

G Diagram 1: Synthesis via Acetic Anhydride Reactant1 Isopentylamine Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Acetic Anhydride Reactant2->Intermediate Nucleophilic Attack Product1 N-Isopentylacetamide Intermediate->Product1 Collapse & Proton Transfer Product2 Acetic Acid Intermediate->Product2 Elimination G Diagram 2: Synthesis via Acetyl Chloride Reactant1 Isopentylamine Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Acetyl Chloride Reactant2->Intermediate Nucleophilic Attack Base Base (e.g., TEA) Product2 HCl (neutralized by base) Base->Product2 Deprotonation Product1 N-Isopentylacetamide Intermediate->Product1 Elimination of Cl- Intermediate->Product2 Deprotonation G Diagram 3: Direct Amide Condensation Workflow Reactant1 Isopentylamine Product1 N-Isopentylacetamide Reactant1->Product1 Nucleophilic Acyl Substitution Reactant2 Acetic Acid Intermediate Activated Ester Intermediate Reactant2->Intermediate Activation Reagent Coupling Agent (e.g., DCC) Reagent->Intermediate Activation Intermediate->Product1 Nucleophilic Acyl Substitution Product2 Byproduct (e.g., DCU) Intermediate->Product2

References

An In-Depth Technical Guide to the Natural Occurrence of Isoamyl Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methylbutyl)acetamide, also known as isoamyl acetamide, is a secondary carboxylic acid amide that has been identified in a diverse range of natural sources, from insect venoms to fermented beverages. Unlike its well-known ester analog, isoamyl acetate, which is widely recognized for its characteristic banana-like aroma and extensive use as a flavoring agent, isoamyl acetamide is a less-studied compound with intriguing biological roles. This technical guide provides a comprehensive overview of the known natural occurrences of isoamyl acetamide, presenting quantitative data, detailed experimental protocols for its identification, and a proposed biosynthetic pathway.

Natural Occurrence of Isoamyl Acetamide

Isoamyl acetamide has been identified in several distinct biological contexts, suggesting varied ecological and metabolic significance. Its presence has been confirmed in insects, particularly in the venom of social wasps, as well as in fermented products and a limited number of other organisms.

In Insect Venom

A primary natural source of isoamyl acetamide is the venom of various species of social wasps, where it is believed to function as a component of their alarm pheromone system. Its presence has been documented in the following species:

  • Paper Wasps (Genus Polistes): Several species of paper wasps, including Polistes metricus, Polistes bellicosus, and Polistes dorsalis, have been shown to possess this compound in their sting apparatus.[1]

  • Yellowjackets (Genus Vespula): This compound is also a constituent of the venom of yellowjacket species.

  • Hornets (Genus Dolichovespula): The venom of hornets in the Dolichovespula genus also contains isoamyl acetamide.

The concentration of isoamyl acetamide in wasp venom can vary between species and even between castes (workers and gynes) within the same species.

In Fermented Beverages

Isoamyl acetamide has been identified as a volatile compound in certain alcoholic beverages, contributing to their complex aroma profiles. Its presence is noted in:

  • Sherry: This fortified wine is a known source of isoamyl acetamide.[2][3]

  • Wine: The compound has also been detected in other types of wine.[3] A positive correlation between the concentration of this compound and the level of fungal infection with Botrytis cinerea (noble rot) has been observed in Amarone wine.[4]

Other Natural Sources

Beyond insects and fermented products, the occurrence of isoamyl acetamide appears to be less common, with reports in:

  • Tobacco (Nicotiana tabacum): The presence of this compound has been reported in tobacco.

  • Marine Bacteria (Salinispora pacifica): This marine actinomycete is another organism where the compound has been identified.

Quantitative Data

Quantitative analysis of isoamyl acetamide has been most extensively performed on wasp venom. The data presented below is derived from studies on the sting apparatus of various Polistes species.

SpeciesCasteMean Amount of Isoamyl Acetamide (ng/wasp)Standard Error of the Mean (SEM)
Polistes metricusWorker137.943.1
Polistes metricusGyne115.329.8
Polistes bellicosusWorker185.331.8
Polistes bellicosusGyne468.2110.1
Polistes dorsalisWorker500.555.3
Polistes dorsalisGyne158.231.2
Polistes auriferWorker352.483.2

Data sourced from Elmquist et al., 2020.[1]

Experimental Protocols

The identification and quantification of the volatile compound isoamyl acetamide from natural sources primarily rely on chromatographic and spectrometric techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Volatile Compounds from Wasp Venom

A common method for analyzing the volatile components of wasp venom involves headspace analysis, which minimizes the extraction of non-volatile compounds.

Protocol: Headspace Solid-Phase Microextraction (SPME) GC-MS

  • Sample Preparation: The venom apparatus is carefully dissected from the wasp.

  • Extraction: The dissected venom apparatus is placed in a sealed vial. A Solid-Phase Microextraction (SPME) fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a set period to adsorb the volatile compounds.

  • Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed onto the GC column.

  • GC-MS Parameters:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to a final temperature of around 250°C.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of approximately m/z 40-300.

  • Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard.

Workflow for Wasp Venom Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification Wasp Wasp Specimen Dissection Dissection of Venom Apparatus Wasp->Dissection Vial Placement in Sealed Vial Dissection->Vial SPME Headspace SPME Vial->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing (Retention Time & Mass Spectrum) GCMS->Data Comparison Comparison Data->Comparison Standard Authentic Standard Standard->Comparison Result Identification of Isoamyl Acetamide Comparison->Result

Caption: Experimental workflow for the analysis of isoamyl acetamide from wasp venom.

Biosynthetic Pathway

The precise biosynthetic pathway for isoamyl acetamide has not been definitively elucidated in any organism. However, based on known biochemical reactions, a plausible pathway can be proposed, particularly in insects. The formation of amides in biological systems is typically catalyzed by N-acyltransferases.[5]

Proposed Biosynthesis of Isoamyl Acetamide

The synthesis of isoamyl acetamide likely involves the enzymatic condensation of isoamylamine and an activated acetyl group, such as acetyl-CoA.

  • Formation of Isoamylamine: Isoamylamine can be derived from the amino acid leucine through decarboxylation.

  • N-Acetylation: An N-acetyltransferase enzyme would then catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of isoamylamine, forming this compound and releasing Coenzyme A.

biosynthetic_pathway Leucine Leucine Enzyme1 Decarboxylase Leucine->Enzyme1 Isoamylamine Isoamylamine Enzyme2 N-Acetyltransferase Isoamylamine->Enzyme2 AcetylCoA Acetyl-CoA AcetylCoA->Enzyme2 IsoamylAcetamide This compound (Isoamyl Acetamide) CoA CoA Enzyme1->Isoamylamine Enzyme2->IsoamylAcetamide Enzyme2->CoA

Caption: Proposed biosynthetic pathway for isoamyl acetamide.

Conclusion

This compound is a naturally occurring amide found in a specific but diverse set of organisms. Its role as a potential pheromone in social insects is the most well-documented aspect of its biology. While its presence in fermented beverages suggests a contribution to flavor and aroma, its metabolic origin and function in these and other sources, such as tobacco and marine bacteria, remain areas for further investigation. The elucidation of its definitive biosynthetic pathway and a broader quantitative assessment of its distribution in nature will be crucial for a complete understanding of the biological significance of this compound and for exploring its potential applications in fields such as pest management and food science.

References

An In-depth Technical Guide to N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylbutyl)acetamide, also known as N-isopentylacetamide, is an organic compound belonging to the class of secondary carboxylic acid amides.[1] Its molecular structure consists of a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.[2] This compound has garnered significant interest in the field of chemical ecology due to its role as a semiochemical, particularly as a component of wasp venom that can function as an attractant for certain species.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activity of this compound.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms N-Isopentylacetamide, Isoamyl acetamide[5]
CAS Number 13434-12-3[5]
Molecular Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol [4]
Boiling Point 217.1 °C at 760 mmHg[6]
Density 0.859 g/cm³[6]
Flash Point 116.4 °C[6]
Water Solubility 8839 mg/L @ 25 °C (estimated)[1]
LogP 1.2 (XLogP3)[6]
Canonical SMILES CC(C)CCNC(=O)C[4]
InChI Key XWDCLPNMPBQWCW-UHFFFAOYSA-N[5]

Synthesis

The most common and straightforward method for the synthesis of this compound is the acylation of 3-methyl-1-butylamine (isoamylamine) with an acetylating agent such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for a structural isomer and is expected to yield the desired product with high efficiency.

Materials:

  • 3-Methyl-1-butylamine (isoamylamine)

  • Acetic anhydride

  • Water (deionized)

  • Ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask containing 3-methyl-1-butylamine (1.0 eq) dissolved in water, slowly add acetic anhydride (1.5 eq) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Methyl-1-butylamine 3-Methyl-1-butylamine Acylation Acylation 3-Methyl-1-butylamine->Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation Extraction Extraction Acylation->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation Product This compound Vacuum Distillation->Product

Figure 1: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectral data for this compound is available from the Human Metabolome Database.[2]

Table 2: Predicted ¹H NMR Spectral Data for this compound (700 MHz, D₂O)

Chemical Shift (ppm)MultiplicityAssignment
3.15Triplet-CH₂-NH-
1.99Singlet-C(=O)-CH₃
1.63Multiplet-CH(CH₃)₂
1.41Quartet-CH₂-CH₂-NH-
0.88Doublet-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
174.9-C=O
40.1-CH₂-NH-
38.2-CH₂-CH₂-NH-
26.0-CH(CH₃)₂
22.5-C(=O)-CH₃
22.4-CH(CH₃)₂
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 129 and several characteristic fragment ions.[7]

Table 4: Key Mass Spectral Fragments for this compound

m/zRelative IntensityPossible Fragment
129Low[M]⁺
86Moderate[M - C₃H₇]⁺
72High[CH₃CONHCH₂]⁺
58High[CH₂NHCOCH₃]⁺
43High[CH₃CO]⁺

Biological Activity and Experimental Protocols

This compound is a key volatile component in the venom of several species of social wasps, including those of the genus Polistes.[3] It functions as an attractant, playing a role in chemical communication.[3][8]

Pheromonal Activity

Field studies have demonstrated that this compound is an effective attractant for several Polistes species, including P. aurifer, P. metricus, P. dorsalis, and P. bellicosus.[8] This suggests its potential use in lures for trapping and monitoring these wasps.

Experimental Protocol: Field Trapping Bioassay

This protocol is based on a published study to assess the attractant efficacy of this compound for Polistes wasps.[3]

Materials:

  • Synthetic this compound (≥95% purity)

  • Isopropanol (solvent)

  • Cotton wicks

  • Small vials with perforated caps

  • Wasp traps (e.g., paper-card cylinders with an adhesive coating)

  • Control lures (solvent only)

Procedure:

  • Lure Preparation: Prepare a stock solution of this compound in isopropanol (e.g., 2.5 mg/mL). Load a specific volume of the stock solution (e.g., 200 µL, for a 500 µg dose) onto a cotton wick placed inside a vial. Prepare control lures with isopropanol only. Allow the solvent to evaporate in a fume hood for 24 hours before field deployment.

  • Trap Deployment: Place the prepared lures inside the wasp traps. Deploy the baited traps and control traps in a randomized block design in an area with a known population of the target wasp species.

  • Data Collection: After a predetermined period (e.g., 24-48 hours), collect the traps and count the number of wasps of each species and sex captured in each trap.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the number of wasps captured in traps baited with this compound versus control traps.

Bioassay_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection cluster_analysis Analysis Lure_Prep Lure Preparation (this compound in solvent) Trap_Deployment Randomized Trap Deployment (Baited and Control Traps) Lure_Prep->Trap_Deployment Control_Prep Control Preparation (Solvent only) Control_Prep->Trap_Deployment Trap_Collection Trap Collection Trap_Deployment->Trap_Collection Wasp_Identification Wasp Identification and Counting (Species and Sex) Trap_Collection->Wasp_Identification Statistical_Analysis Statistical Analysis (Comparison of captures) Wasp_Identification->Statistical_Analysis Olfactory_Signaling cluster_membrane Neuronal Membrane Pheromone This compound OBP Odorant Binding Protein Pheromone->OBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) OBP->OR Transport and Release Ion_Channel Ion Channel Activation OR->Ion_Channel Conformational Change Orco Olfactory Receptor Co-receptor (Orco) Orco->Ion_Channel Gating Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

References

N-(3-Methylbutyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Weight of N-(3-Methylbutyl)acetamide

This guide provides a detailed analysis of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

This compound, also known as N-isopentylacetamide, is an organic compound classified as an acetamide.[1] Its structure features a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.[2] This compound is relevant in various chemical and research applications.

Molecular Formula and Composition

The chemical formula for this compound is C₇H₁₅NO.[2][3][4] This formula indicates that each molecule is composed of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements in this compound are:

  • Carbon (C): approximately 12.011 atomic mass units (amu)[5][6]

  • Hydrogen (H): approximately 1.008 amu[7][8][9]

  • Nitrogen (N): approximately 14.007 amu[10][11]

  • Oxygen (O): approximately 15.999 amu[12][13]

The calculated molecular weight is approximately 129.20 g/mol .[2] More precise measurements indicate a molecular weight of 129.2001.[3][4]

Data Presentation: Elemental Contribution to Molecular Weight
ElementSymbolCountStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC712.01184.077
HydrogenH151.00815.120
NitrogenN114.00714.007
OxygenO115.99915.999
Total 129.203

Molecular Structure Visualization

The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical properties.

Molecular structure of this compound.

References

An In-depth Technical Guide to N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-Methylbutyl)acetamide, also known as N-isopentylacetamide, a secondary carboxylic acid amide with applications in chemical ecology and potential for further investigation in various scientific fields. The document details its chemical structure, physicochemical properties, synthesis protocols, and analytical characterization.

Chemical Identity and Properties

This compound is an organic compound belonging to the acetamide class.[1][2] It consists of a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.[3]

Structural Formula:

CH₃-CO-NH-CH₂-CH₂-CH(CH₃)₂

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[4]
SynonymsN-Isopentylacetamide, Isoamyl acetamide[4][5]
CAS Number13434-12-3[4][5]
Molecular FormulaC₇H₁₅NO[4][5]
Molecular Weight129.20 g/mol [4]
InChI KeyXWDCLPNMPBQWCW-UHFFFAOYSA-N[4][5]
Canonical SMILESCC(C)CCNC(=O)C[4]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point217.1 °C at 760 mmHgLookChem[6]
Flash Point116.4 °CLookChem[6]
Density0.859 g/cm³LookChem[6]
Vapor Pressure0.135 mmHg at 25°CLookChem[6]
Water Solubility8839 mg/L at 25 °C (estimated)The Good Scents Company
logP1.55950LookChem[6]
Hydrogen Bond Donor Count1LookChem[6]
Hydrogen Bond Acceptor Count1LookChem[6]

Experimental Protocols

The synthesis of this compound is typically achieved through the N-acylation of 3-methyl-1-butylamine with an acetylating agent such as acetic anhydride.[3] The following protocol is adapted from a documented procedure for a structural isomer and is applicable for this synthesis.[2]

Reaction Scheme:

(CH₃)₂CHCH₂CH₂NH₂ + (CH₃CO)₂O → (CH₃)₂CHCH₂CH₂NHCOCH₃ + CH₃COOH

Materials:

  • 3-Methyl-1-butylamine (isoamylamine)

  • Acetic anhydride

  • Ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask containing 50 mL of deionized water, add 50 mmol of 3-methyl-1-butylamine.

  • While stirring the mixture, slowly add 75 mmol of acetic anhydride to the flask.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers and wash with 150 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by vacuum distillation to yield this compound as a clear liquid.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of this compound.[3] The mass spectrum shows characteristic fragmentation patterns that confirm the molecular structure. The NIST WebBook provides a reference mass spectrum obtained by electron ionization.[5]

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch (amide): ~3300 cm⁻¹

  • C-H stretch (alkane): ~2960-2870 cm⁻¹

  • C=O stretch (amide I band): ~1640 cm⁻¹

  • N-H bend (amide II band): ~1550 cm⁻¹ A reference gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation. Based on the structure, the following proton signals are expected in the ¹H NMR spectrum:

  • A doublet for the two methyl groups on the isobutyl chain.

  • A multiplet for the methine proton of the isobutyl group.

  • A triplet for the methylene group adjacent to the nitrogen.

  • A multiplet for the other methylene group in the butyl chain.

  • A singlet for the acetyl methyl group.

  • A broad singlet for the N-H proton. A predicted ¹H NMR spectrum is available in the Human Metabolome Database.[8]

Visualized Workflow and Pathways

The following diagrams illustrate the synthesis workflow and a conceptual representation of its role in chemical ecology.

G cluster_synthesis Synthesis Workflow reagents 3-Methyl-1-butylamine + Acetic Anhydride reaction N-Acylation Reaction (Room Temp, 30-60 min) reagents->reaction extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) reaction->extraction wash Wash with NaHCO₃(aq) extraction->wash drying Dry with Na₂SO₄ wash->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Vacuum Distillation concentration->purification product Pure this compound purification->product

Caption: Synthesis and purification workflow for this compound.

G cluster_ecology Conceptual Role in Chemical Ecology wasp Vespid Wasp venom Venom containing This compound wasp->venom release Release into Environment venom->release receptor Conspecific Wasp Olfactory Receptors release->receptor Volatile Signal response Behavioral Response (e.g., Attraction) receptor->response

References

The Discovery and Analysis of N-(3-Methylbutyl)acetamide in Wasp Venom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, analysis, and biological significance of N-(3-Methylbutyl)acetamide, a key volatile component found in the venom of various wasp species, particularly within the Polistes genus. This document details the experimental protocols for venom extraction, chemical analysis, and bioassays, and presents quantitative data on the compound's presence in different wasp species. Furthermore, it includes visualizations of experimental workflows and discusses the current understanding of its role as a semiochemical. This guide is intended to be a valuable resource for researchers in the fields of chemical ecology, entomology, and drug discovery.

Introduction

This compound, also known as N-isoamylacetamide, is a volatile organic compound that has been identified as a significant component of wasp venom.[1][2] Its primary role is believed to be in chemical communication, acting as an attractant or an alarm pheromone for various wasp species.[1] The identification and study of this compound are crucial for understanding the chemical ecology of wasps and may offer potential applications in pest management and the development of novel bioactive compounds. This guide provides an in-depth look at the methodologies used to study this compound in wasp venom.

Quantitative Data Presentation

The amount of this compound in wasp venom can vary between species and even between castes within the same species. The following table summarizes the quantitative data available in the literature.

Wasp SpeciesCaste/SexMean Amount of this compound (ng/wasp)Reference
Polistes metricusWorker1370 ± 340--INVALID-LINK--
Polistes metricusGyne1190 ± 290--INVALID-LINK--
Polistes bellicosusWorker2430 ± 560--INVALID-LINK--
Polistes bellicosusGyne200 ± 50--INVALID-LINK--
Polistes dorsalisWorker1340 ± 280--INVALID-LINK--
Polistes dorsalisGyne410 ± 100--INVALID-LINK--
Polistes auriferWorker1050 ± 230--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in wasp venom.

Venom Extraction

Two primary methods are employed for the extraction of wasp venom: manual dissection of the venom apparatus and electrical stimulation.

3.1.1. Manual Venom Sac Dissection Protocol

This method allows for the collection of the entire venom reservoir.

Materials:

  • Polistes wasps (anesthetized by cooling)

  • Fine-tipped forceps (2 pairs)

  • Dissecting microscope

  • Microcentrifuge tubes (1.5 mL)

  • Solvent (e.g., hexane or dichloromethane)

  • Glass vial with a Teflon-lined cap

Procedure:

  • Anesthetize the wasps by placing them at 4°C for 10-15 minutes.

  • Under a dissecting microscope, hold the wasp's gaster (abdomen) with one pair of forceps.

  • With the second pair of forceps, gently grasp the stinger and pull slowly and steadily. The venom sac and glands are attached to the stinger and will be extracted.

  • Place the entire venom apparatus into a microcentrifuge tube containing a suitable solvent.

  • For multiple wasps, pool the venom apparatuses in the same tube.

  • Crush the venom sacs with a clean glass rod to release the venom into the solvent.

  • Centrifuge the tube to pellet the tissue debris.

  • Carefully transfer the supernatant containing the venom extract to a clean glass vial for analysis.

3.1.2. Electrical Stimulation Protocol

This non-lethal method collects venom as it is expelled by the wasp.

Materials:

  • Live wasps

  • Electrical stimulation device with electrodes

  • Glass capillary tubes or a glass plate

  • Collection container

Procedure:

  • Position the wasp so that its stinger is in contact with a collection surface (e.g., the opening of a capillary tube or a glass plate).

  • Apply a low-voltage electrical stimulus to the wasp's abdomen near the stinger.

  • The wasp will contract its venom sac, expelling a droplet of venom.

  • Collect the venom droplet using the capillary tube or by scraping it from the glass plate.

  • Dissolve the collected venom in a suitable solvent for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in venom extracts.

Materials:

  • Wasp venom extract

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium carrier gas

  • Non-polar capillary column (e.g., DB-5ms)

  • This compound standard for comparison

  • Internal standard (e.g., n-alkane) for quantification

Procedure:

  • Sample Preparation: Dilute the venom extract to an appropriate concentration with the solvent used for extraction. Add a known concentration of an internal standard.

  • Injection: Inject 1-2 µL of the prepared sample into the GC inlet, which is typically heated to around 250°C.

  • Gas Chromatography:

    • Set the initial oven temperature to around 60°C and hold for 1-2 minutes.

    • Increase the temperature at a rate of 10-15°C per minute to a final temperature of 250-280°C and hold for 5-10 minutes.

    • Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of approximately 40-400 amu.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantify the amount of the compound by comparing the peak area of the analyte to the peak area of the internal standard.

Bioassays

Bioassays are crucial for determining the biological function of this compound.

3.3.1. Electroantennography (EAG)

EAG measures the electrical response of a wasp's antenna to a specific odor, indicating whether the insect can detect the compound.

Materials:

  • Live wasp

  • EAG system (electrodes, amplifier, data acquisition)

  • This compound solution in a solvent

  • Control (solvent only)

  • Odor delivery system (puff generator)

Procedure:

  • Excise a wasp antenna and mount it between two electrodes.

  • Deliver a puff of the control solvent over the antenna to establish a baseline response.

  • Deliver a puff of the this compound solution over the antenna.

  • Record the change in electrical potential (the EAG response).

  • A significant depolarization compared to the control indicates that the wasp's antenna is sensitive to the compound.

3.3.2. Behavioral Assays (Olfactometer)

An olfactometer is used to test the behavioral response of wasps to an odor.

Materials:

  • Y-tube or four-arm olfactometer

  • Live wasps

  • This compound solution

  • Control (solvent only)

  • Airflow system

Procedure:

  • Introduce a continuous, clean airflow through the arms of the olfactometer.

  • Introduce the this compound solution into the airflow of one arm and the control solvent into another.

  • Release a wasp at the base of the olfactometer.

  • Observe which arm the wasp chooses to enter and the time spent in each arm.

  • A statistically significant preference for the arm containing this compound indicates an attractive response.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Venom_Analysis_Workflow cluster_extraction Venom Extraction cluster_analysis Chemical Analysis cluster_bioassay Bioassay Wasp Wasp Specimen Extraction Venom Extraction (Dissection or Electrical Stimulation) Wasp->Extraction Venom_Extract Crude Venom Extract Extraction->Venom_Extract GCMS GC-MS Analysis Venom_Extract->GCMS EAG Electroantennography (EAG) Venom_Extract->EAG Behavior Behavioral Assay (Olfactometer) Venom_Extract->Behavior Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: Overall workflow for the analysis of this compound in wasp venom.

GCMS_Workflow Start Venom Extract + Internal Standard Injection Injection into GC Start->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Acquisition Detection->Data Analysis Data Analysis (Retention Time & Mass Spectra) Data->Analysis

Caption: Detailed workflow of the GC-MS analysis process.

Signaling Pathway

The precise signaling pathway through which this compound elicits a behavioral response in wasps is not yet fully elucidated. However, based on the general mechanism of olfaction in insects, a putative pathway can be proposed.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Signaling cluster_cns Central Nervous System Ligand This compound OR Odorant Receptor (OR) + Orco Co-receptor Ligand->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Behavioral_Response Behavioral Response (Attraction) Antennal_Lobe->Behavioral_Response

References

Physical and chemical characteristics of N-Isopentylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral characteristics of N-Isopentylacetamide. It includes detailed experimental protocols for its synthesis and analytical characterization, designed to support research and development activities.

Core Chemical and Physical Characteristics

N-Isopentylacetamide, also known as N-(3-methylbutyl)acetamide, is a secondary carboxylic acid amide.[1] It has been identified in various natural sources, including Nicotiana tabacum, the bacterium Salinispora pacifica, and as a venom component in certain paper wasp species.[2][3][4] It is also found in alcoholic beverages such as wine.[1]

General and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of N-Isopentylacetamide are summarized below. These values are crucial for experimental design, safety assessments, and computational modeling.

PropertyValueCitation(s)
IUPAC Name This compound[2]
Synonyms N-Isopentylacetamide, N-Isoamylacetamide[2][5]
CAS Number 13434-12-3[3][5]
Molecular Formula C₇H₁₅NO[3][5]
Molecular Weight 129.20 g/mol [2][3]
Exact Mass 129.115364102 Da[5][6]
Boiling Point 217.1 °C at 760 mmHg[5]
Density 0.859 g/cm³[5]
Flash Point 116.4 °C[5]
Vapor Pressure 0.135 mmHg at 25°C[5]
Refractive Index 1.42[5]
Water Solubility 8839 mg/L at 25 °C (estimated)
LogP (XLogP3-AA) 1.2[5][6]
pKa (Predicted) 16.55 ± 0.46[5]
Hydrogen Bond Donor 1[5]
Hydrogen Bond Acceptor 1[5]
Rotatable Bond Count 3[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Isopentylacetamide. The following tables summarize its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1.1: ¹H NMR Spectral Data (Experimental) [3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH(CH ₃)₂0.85d6H
CH ₂CH1.33m2H
CH (CH₃)₂1.56sep1H
CH ₃CO1.92s3H

Table 2.1.2: ¹³C NMR Spectral Data (Predicted) [3][7]

Note: The following data is based on computational prediction and should be confirmed by experimental analysis.

Carbon AssignmentChemical Shift (δ, ppm)
CH(C H₃)₂22.9
C H(CH₃)₂26.5
C H₃CO23.3
C H₂CH39.2
NC H₂38.0
C =O173.8
Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of the compound. The data below corresponds to the electron ionization (EI) mass spectrum.

Table 2.2.1: Key Mass Spectrometry Peaks (EI-MS) [6]

m/zRelative IntensityDescription
3099.99Fragment ion
7284.24Fragment ion
6075.90Fragment ion
7371.32Fragment ion
10053.12Fragment ion
129(low)Molecular Ion [M]⁺
Infrared (IR) Spectroscopy

The gas-phase IR spectrum provides information about the functional groups present in the molecule.

Table 2.3.1: Major IR Absorption Bands [8]

Wavenumber (cm⁻¹)Description
~3450N-H stretch (amide)
~2960C-H stretch (aliphatic)
~1690C=O stretch (Amide I band)
~1550N-H bend (Amide II band)

Experimental Protocols

Synthesis of N-Isopentylacetamide via Acetylation

This protocol details a standard method for the synthesis of N-Isopentylacetamide by the acetylation of 3-methyl-1-butylamine (isoamylamine) with acetic anhydride.[3]

Materials:

  • 3-methyl-1-butylamine (isoamylamine)

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methyl-1-butylamine in deionized water. Place the flask in an ice bath and stir to cool the solution to 0-5 °C.

  • Acylation: While stirring vigorously, slowly add 1.1 equivalents of acetic anhydride to the cooled amine solution dropwise. Maintain the temperature below 10 °C during the addition.

  • Neutralization: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Slowly add solid sodium bicarbonate in small portions until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (optional, to remove unreacted amine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Isopentylacetamide.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[3]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the chemical synthesis and subsequent purification of N-Isopentylacetamide.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Reactants: 3-Methyl-1-butylamine + Acetic Anhydride reaction Acylation Reaction (Aqueous, 0°C to RT) start->reaction Slow Addition neutralize Neutralization (add NaHCO₃) reaction->neutralize extract Liquid-Liquid Extraction (e.g., DCM) neutralize->extract Product in Aqueous Phase wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Drying (add Na₂SO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify Optional product product concentrate->product Crude Product purify->product Pure N-Isopentylacetamide

Workflow for the synthesis and purification of N-Isopentylacetamide.
Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized N-Isopentylacetamide to confirm its identity, structure, and purity.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation product Synthesized Product (N-Isopentylacetamide) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms ir IR Spectroscopy product->ir nmr_data Confirm Connectivity & Proton/Carbon Environment nmr->nmr_data ms_data Confirm Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Identify Functional Groups (Amide N-H, C=O) ir->ir_data conclusion Structural Confirmation & Purity Assessment nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Logical workflow for the analytical characterization of N-Isopentylacetamide.

Biological Activity and Significance

The biological role of N-Isopentylacetamide is not extensively characterized in the scientific literature.[7] It has been identified as a component of the rectal gland secretions and headspace volatiles in several fruit fly species of the Bactrocera genus, where it may function as a pheromone.[2][9] Its presence in wasp venom suggests a potential role in defense or communication.[4] Further research is required to elucidate any pharmacological or signaling pathways in mammalian systems.

References

An In-depth Technical Guide to the Safety and Handling of N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(3-Methylbutyl)acetamide (CAS No. 13434-12-3), a compound with applications in chemical ecology and potential for broader research. The information is compiled to meet the needs of laboratory personnel, ensuring safe usage and proper experimental conduct.

Chemical and Physical Properties

This compound, also known as N-isopentylacetamide, is a secondary amide.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessment.

PropertyValueSource
Molecular Formula C₇H₁₅NO[2][3][4]
Molecular Weight 129.20 g/mol [2][3][4]
CAS Number 13434-12-3[3][4]
Boiling Point 217.1 °C at 760 mmHg[4]
Flash Point 116.4 °C[4]
Density 0.859 g/cm³[4]
Vapor Pressure 0.135 mmHg at 25°C[4]
Appearance Clear liquid[5]
Solubility Data not readily available, but likely soluble in organic solvents.
Synonyms N-Isopentylacetamide, N-Isoamylacetamide, Acetamide, N-(3-methylbutyl)-[3]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented, the safety precautions for acetamide derivatives should be followed. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid breathing vapors or mist.[7]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[6]

  • Keep containers tightly closed when not in use.[6]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

Protection TypeRecommendationSource
Eye/Face Protection Chemical safety goggles or a face shield.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][7]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6]

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire and Explosion Hazard Data

This compound is a combustible liquid.

Hazard InformationDetailsSource
Flash Point 116.4 °C[4]
Extinguishing Media Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]
Firefighting Procedures Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][7]
Hazardous Combustion Products May produce toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

StepActionSource
1. Evacuation Evacuate personnel from the immediate area.[7]
2. Ventilation Ensure adequate ventilation.[7]
3. Personal Protection Wear appropriate personal protective equipment, including a respirator, gloves, and eye protection.[6][7]
4. Containment & Cleanup Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6]
5. Decontamination Wash the spill area thoroughly with soap and water.[6]

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring laboratory safety.

AspectRecommendationSource
Storage Store in a cool, dry, and well-ventilated area in a tightly closed container.[6]
Disposal Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the acylation of 3-methyl-1-butylamine with acetic anhydride.[2] A detailed protocol, adapted from the synthesis of the related compound N-(2-methylbutyl)acetamide, is provided below.[5]

Materials:

  • 3-Methyl-1-butylamine

  • Acetic anhydride

  • Deionized water

  • Ethyl acetate

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 3-methyl-1-butylamine (1.0 eq) with deionized water.

  • While stirring, slowly add acetic anhydride (1.5 eq) to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction for completion using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and purity assessment of this compound.[2]

  • Column: A non-polar or medium-polarity column is suitable for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split or splitless injection can be used depending on the sample concentration.

  • Oven Program: A temperature ramp, for example, starting at a lower temperature and increasing to a higher temperature, will effectively separate the compound from any impurities.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating a mass spectrum, which can be compared to library data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is commonly used.

  • ¹H NMR: The spectrum will show characteristic peaks for the different protons in the molecule, including the methyl groups of the isopentyl moiety, the methylene groups, the amide proton, and the acetyl methyl group.

  • ¹³C NMR: The spectrum will reveal the number of unique carbon environments in the molecule, confirming the carbon skeleton.

Biological Activity and Signaling

The most well-documented biological role of this compound is as a semiochemical, specifically as a component of the venom of certain paper wasp species where it functions as an attractant for other wasps.[8] While this does not represent a classical drug-receptor signaling pathway, it does involve a chemical signal initiating a biological response through the olfactory system. The process can be conceptualized as a signaling cascade.

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism by which an odorant molecule like this compound is detected by an insect and elicits a behavioral response.

Insect_Olfactory_Signaling cluster_air Airborne Signal cluster_antenna Insect Antenna cluster_brain Insect Brain Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) - Orco Complex OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation (Ion Channel Opening) AL Antennal Lobe Neuron->AL Signal Transduction (Action Potential) Behavior Behavioral Response (e.g., Attraction) AL->Behavior Signal Processing

Caption: Insect olfactory signaling cascade initiated by this compound.

Experimental Workflow for Studying Insect Response

The following workflow outlines a typical experimental approach to investigate the effect of this compound on insect behavior.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassay Bioassays cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis EAG Electroantennography (EAG) Analysis->EAG Behavioral Behavioral Assays (e.g., Olfactometer) Analysis->Behavioral EAG_Analysis EAG Response Analysis EAG->EAG_Analysis Behavior_Analysis Behavioral Data Analysis Behavioral->Behavior_Analysis Conclusion Conclusion on Attractiveness and Potency EAG_Analysis->Conclusion Behavior_Analysis->Conclusion

Caption: Experimental workflow for studying insect response to this compound.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and to adhere to all institutional safety protocols when working with this or any chemical.

References

Methodological & Application

Application Note and Protocol: Synthesis of N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the synthesis of N-(3-Methylbutyl)acetamide, a compound of interest in various chemical and biological studies. The protocol details the acetylation of 3-methylbutylamine using acetic anhydride in an aqueous medium. This application note includes a detailed experimental procedure, a summary of all quantitative data, and characterization information to ensure reproducible and reliable results.

Introduction

N-acetylation is a fundamental transformation in organic synthesis, utilized for the protection of amine functionalities and the generation of amide compounds.[1][2] this compound is an acetamide derivative with a branched aliphatic chain.[3] This compound is found in nature, notably as a volatile component in the venom of some social wasp species.[3] The synthesis described herein follows a straightforward and efficient acetylation reaction of 3-methylbutylamine.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-methylbutylamine on acetic anhydride.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₅NO[3][4][5][6][7][8]
Molecular Weight129.20 g/mol [3][4][5][6][7][8]
CAS Number13434-12-3[5][6][7][8]
Boiling Point217.1 °C at 760 mmHg[3][4]
Density0.859 g/cm³[3][4]
Flash Point116.4 °C[3][4]
Refractive Index1.42[4]

Safety Information: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Acetic anhydride is corrosive and a lachrymator. 3-Methylbutylamine is flammable and corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of N-(2-methylbutyl)acetamide.[9]

Materials and Equipment
  • 3-Methylbutylamine (≥99%)

  • Acetic Anhydride (≥98%)

  • Ethyl Acetate (ACS grade)

  • 5% Aqueous Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • To a round-bottom flask containing 50 mL of deionized water, add 3-methylbutylamine (4.36 g, 50 mmol).

  • While stirring the mixture at room temperature, slowly add acetic anhydride (7.66 g, 75 mmol).

  • Continue stirring the clear reaction mixture at room temperature for 30 minutes. The completion of the reaction can be monitored by GC-MS.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 150 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation (150–160 °C, 20 mm Hg) to yield this compound as a clear liquid.[9]

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

Data TypeExpected Values
¹H NMR Spectral data should be consistent with the structure of this compound.
¹³C NMR Spectral data should be consistent with the structure of this compound.
GC-MS (EI) m/z (%): 129 (M+), consistent with the molecular weight of the product.[9]
IR Spectrum Characteristic peaks for N-H and C=O stretching of a secondary amide should be observed.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_product Final Product Reactants 3-Methylbutylamine + Acetic Anhydride + Water Stirring Stir at RT for 30 min Reactants->Stirring 1. Mix Extraction Extract with Ethyl Acetate Stirring->Extraction 2. Quench Wash Wash with 5% NaHCO3 (aq) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distillation Vacuum Distillation Concentrate->Distillation 3. Purify Characterization Characterization (NMR, GC-MS, IR) Distillation->Characterization 4. Analyze FinalProduct This compound Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient and employs readily available reagents and standard laboratory techniques. The provided data and workflow diagrams are intended to facilitate the successful replication of this synthesis for research and development purposes.

References

Application Note: Quantitative Analysis of N-(3-Methylbutyl)acetamide using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-(3-Methylbutyl)acetamide in biological samples, specifically insect venom, using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as N-isopentylacetamide, is a volatile organic compound that plays a significant role in chemical communication among insects.[1] It has been identified as a component of the venom of various social wasps and is involved in alarm signaling and attraction.[1][2] Accurate quantification of this semiochemical is crucial for studies in chemical ecology, pest management, and the development of novel biorepellents or attractants. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of this compound in complex biological matrices.[3]

This application note details the sample preparation, GC-MS instrumentation, and data analysis parameters for the quantitative determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₅NO[4][5]
Molecular Weight 129.20 g/mol [6]
CAS Number 13434-12-3[4][5]
Boiling Point 217.1 °C at 760 mmHg[7]
Synonyms N-Isopentylacetamide, Isoamyl acetamide[4][5][6]

Experimental Protocols

Sample Preparation: Solvent Extraction of Wasp Venom

This protocol is adapted from methodologies used for the analysis of insect venom.[2]

Materials:

  • Wasp sting apparatus

  • Dichloromethane (DCM), HPLC grade

  • Nitrogen gas, high purity

  • Glass vials (4 mL and 2 mL) with PTFE-lined caps

  • Micropipettes and tips

  • Vortex mixer

  • Sample concentrator (optional)

Procedure:

  • Dissect the sting apparatus from the wasp specimen.

  • Place the dissected sting apparatus into a 2 mL glass vial.

  • Add 500 µL of dichloromethane (DCM) to the vial.

  • Grind the sting apparatus gently in the solvent using a clean glass rod.

  • Allow the sample to extract for 30 minutes at room temperature.

  • Carefully transfer the DCM extract to a clean 4 mL vial, leaving the tissue behind.

  • Concentrate the extract to a final volume of approximately 10 µL under a gentle stream of nitrogen gas.

  • Transfer the concentrated extract to a 200 µL glass insert within a 2 mL autosampler vial.

  • The sample is now ready for GC-MS analysis.

Preparation of Calibration Standards

Materials:

  • This compound standard (purity ≥95%)

  • Dichloromethane (DCM), HPLC grade

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Transfer the calibration standards to autosampler vials for analysis.

GC-MS Instrumentation and Parameters

The following parameters are based on established methods for the analysis of this compound in insect venom.[2]

Gas Chromatograph (GC) Parameters:

ParameterValue
GC System Agilent 6890 or equivalent
Column Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.3 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 2 µL
Oven Program Initial temperature 40 °C, hold for 5 min, then ramp to 150 °C at 15 °C/min

Mass Spectrometer (MS) Parameters:

ParameterValue
MS System Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-260 m/z
Scan Rate 6.10 scans/s
Solvent Delay 6 min

Data Presentation

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zIon IdentityRelative Abundance
129[M]⁺Moderate
114[M-CH₃]⁺Low
86[M-C₃H₇]⁺High
72[C₄H₁₀N]⁺High
43[CH₃CO]⁺High

Note: Relative abundances are approximate and can vary between instruments.

Quantitative Analysis of this compound in Wasp Venom

The following table presents example quantitative data for this compound found in the venom of different paper wasp species, as reported in the literature.[2]

Wasp SpeciesCasteMean Amount (ng ± SEM)
Polistes auriferWorker32.3 ± 7.3
Polistes bellicosusWorker115.0 ± 29.8
Fall gyne54.3 ± 12.0
Polistes dorsalisWorker174.0 ± 28.4
Fall gyne67.0 ± 13.3
Polistes metricusWorker64.8 ± 14.4
Fall gyne75.1 ± 9.4

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the overall workflow for the quantitative analysis of this compound from insect venom.

experimental_workflow sample_collection Wasp Sting Apparatus Collection extraction Solvent Extraction (Dichloromethane) sample_collection->extraction concentration Nitrogen Evaporation extraction->concentration reconstitution Sample Reconstitution concentration->reconstitution gc_ms_analysis GC-MS Injection and Data Acquisition reconstitution->gc_ms_analysis peak_integration Chromatographic Peak Integration gc_ms_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification reporting Data Reporting quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical relationship between the key analytical steps.

logical_relationship Sample Biological Sample (e.g., Wasp Venom) Extraction Extraction of Analytes Sample->Extraction Standard This compound Standard GC_Separation Gas Chromatographic Separation Standard->GC_Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection and Identification GC_Separation->MS_Detection Quantification Quantitative Analysis MS_Detection->Quantification Result Concentration of This compound Quantification->Result

Caption: Logical steps in the quantitative analysis of this compound.

References

Application Notes and Protocols for N-(3-Methylbutyl)acetamide in Polistes Wasp Trapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-Methylbutyl)acetamide as a chemical attractant for trapping various species of Polistes paper wasps. The protocols are based on published research and are intended to guide the user in replicating and building upon these findings.

This compound, a principal volatile component of the venom of many vespid wasps, has been identified as an effective lure for several Polistes species.[1][2][3][4] Field studies have demonstrated its potential for monitoring and managing pest populations of these wasps, particularly in areas where they pose a nuisance or hazard.[1][2][3][4]

Data Presentation

The efficacy of this compound as a wasp attractant has been quantified in field trials. The following table summarizes the mean trap captures of various Polistes species in traps baited with this compound (MBA) compared to unbaited control traps.

SpeciesLocationSexMean Captures (± SEM) in MBA-Baited TrapsMean Captures (± SEM) in Control Traps
Polistes auriferYakima Co., WAMale1.76 ± 0.280.80 ± 0.20
Polistes auriferYakima Co., WAFemale0.57 ± 0.120.26 ± 0.08
Polistes metricusFL, GA, SCMale15.82 ± 4.212.91 ± 1.66
Polistes metricusFL, GA, SCFemale12.00 ± 4.703.81 ± 3.11
Polistes dorsalisFL, GA, SCMale4.18 ± 1.270.73 ± 0.49
Polistes bellicosusFL, GA, SCMale5.27 ± 2.260.36 ± 0.24

Data extracted from Elmquist et al., 2020.[1]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound for research purposes is the reaction of 3-methyl-1-butylamine with acetic anhydride. This method is often favored due to its simplicity and high yield.

Lure Preparation

This protocol is adapted from the methodology described by Elmquist et al. (2020).[1]

Materials:

  • This compound (MBA)

  • Isopropanol

  • 4 ml polypropylene vials with caps

  • 2.5 cm cotton wicks

  • Micropipette

  • Drill with a 3 mm drill bit

Procedure:

  • Prepare a stock solution of MBA by dissolving 50 mg of this compound in 20 ml of isopropanol.

  • Drill a single 3 mm hole in the cap of each polypropylene vial to allow for the controlled release of the volatilized MBA.

  • Place one 2.5 cm cotton wick inside each vial.

  • Using a micropipette, carefully load each cotton wick with 200 µl of the MBA stock solution. This will result in a final dose of 500 µg of MBA per lure.

  • For control traps, load the cotton wicks with 200 µl of isopropanol only.

  • After loading, place the lures in a fume hood for 24 hours prior to their deployment in the field. This allows for the evaporation of excess solvent.

Trap Design and Deployment

The following protocol is based on the trap design used in the field studies conducted by Elmquist et al. (2020).[1]

Materials:

  • Paper-card cylinder traps (9.7 cm top diameter × 11.2 cm bottom diameter × 29.2 cm height)

  • Adhesive coating (e.g., Tangle-Trap®)

  • Stakes or hooks for trap deployment

Procedure:

  • Construct or procure paper-card cylinder traps. The original study utilized traps colored with green and yellow hexagons, which may enhance visual attraction.

  • Apply a uniform layer of adhesive coating to the external surface of the traps.

  • Place one prepared lure (either MBA-baited or control) inside each trap.

  • Deploy the traps in the desired monitoring or trapping locations. Traps should be securely fastened to stakes or hung from branches.

  • Traps and lures should be replaced every 6 to 7 days to ensure consistent attractant release and trapping efficacy.

Data Collection and Analysis

Procedure:

  • Collect the traps from the field at the end of each trapping period.

  • To safely handle and identify the captured wasps, it is recommended to place the traps in a freezer to immobilize the insects.

  • Identify the captured paper wasps to the species and sex level.

  • Record the number of each species and sex for each trap.

  • Statistical analysis of the data can be performed using appropriate methods, such as Chi-square tests or generalized linear mixed models, to compare the capture rates between MBA-baited and control traps.[1]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_field Field Deployment cluster_analysis Data Analysis synthesis Synthesis of This compound lure_prep Lure Preparation (500 µg MBA in Isopropanol) synthesis->lure_prep deployment Trap Deployment (MBA-baited vs. Control) lure_prep->deployment trap_prep Trap Preparation (Adhesive-coated cylinder) trap_prep->deployment collection Weekly Trap and Lure Replacement deployment->collection identification Wasp Identification (Species and Sex) collection->identification quantification Quantification of Captured Wasps identification->quantification stats Statistical Analysis quantification->stats

Caption: Experimental workflow for Polistes wasp trapping.

logical_relationship cluster_compound Chemical Compound cluster_source Natural Source cluster_application Application cluster_outcome Outcome mba This compound (MBA) lure Chemical Lure in Traps mba->lure is formulated as a venom Polistes Wasp Venom venom->mba is a key component of trapping Attraction and Trapping of Polistes Wasps lure->trapping leads to monitoring Population Monitoring trapping->monitoring management Pest Management trapping->management

Caption: Logical relationship of MBA in wasp trapping.

References

Field Application of N-(3-Methylbutyl)acetamide as a Lure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylbutyl)acetamide, a volatile organic compound found in the venom of several social wasp species, has demonstrated significant potential as a chemical attractant for various paper wasps of the genus Polistes.[1][2][3] Its efficacy in luring these wasps makes it a valuable tool for integrated pest management (IPM) programs, particularly in situations where Polistes species become pests, such as swarming on tall man-made structures.[1][4] These application notes provide a summary of the field data, detailed protocols for the preparation and deployment of this compound lures, and an overview of the current understanding of the relevant biological signaling pathways.

Data Presentation

The following tables summarize the quantitative data from field studies evaluating the efficacy of this compound (MBA) as a lure for different Polistes species.

Table 1: Mean Number of Wasps Captured in Traps Baited with this compound (MBA) vs. Control Traps.

LocationWasp SpeciesTrap TypeMean No. Wasps (±SEM) in MBA TrapMean No. Wasps (±SEM) in Control Trap
Yakima Co., WAP. aurifer (male)Sticky Trap1.76 ± 0.280.80 ± 0.20
Yakima Co., WAP. aurifer (female)Sticky Trap0.57 ± 0.120.26 ± 0.08
OK TowersP. metricus (male)Sticky Trap7.60 ± 2.673.30 ± 1.23
OK TowersP. fuscatus (male)Sticky Trap19.90 ± 5.8114.70 ± 3.09
OK TowersP. fuscatus (female)Sticky Trap7.60 ± 2.026.90 ± 1.32
FL, GA, SC TowersP. metricus (male)Sticky Trap15.82 ± 4.212.91 ± 1.66
FL, GA, SC TowersP. metricus (female)Sticky Trap12.00 ± 4.703.81 ± 3.11
FL, GA, SC TowersP. dorsalis (male)Sticky Trap4.18 ± 1.270.73 ± 0.49
FL, GA, SC TowersP. bellicosus (male)Sticky Trap5.27 ± 2.260.36 ± 0.24

* Indicates a significant difference between MBA and control traps (P < 0.05). Data extracted from Elmquist et al., 2020.

Table 2: Quantity of this compound (MBA) in the Venom of Different Polistes Species and Castes.

Wasp SpeciesCasteMean MBA per Wasp (ng ± SEM)
P. auriferWorker32.3 ± 7.3
P. bellicosusWorker115.0 ± 29.8
Fall gyne54.3 ± 12.0
P. dorsalisWorker174.0 ± 28.4
Fall gyne67.0 ± 13.3
P. metricusWorker64.8 ± 14.4
Fall gyne75.1 ± 9.4

Data extracted from Elmquist et al., 2020.

Experimental Protocols

Protocol 1: Preparation of this compound Lure

Objective: To prepare a standardized lure for attracting Polistes paper wasps.

Materials:

  • This compound (MBA), >98% purity

  • Isopropanol (analytical grade)

  • 4 ml polypropylene vials with caps

  • 2.5 cm cotton wicks

  • Micropipette (200 µl)

  • Analytical balance

  • Vortex mixer

  • Drill with a 3 mm drill bit

Procedure:

  • Prepare Stock Solution:

    • Weigh 50 mg of this compound.

    • Dissolve the MBA in 20 ml of isopropanol to create a stock solution of 2.5 mg/ml.

    • Vortex the solution until the MBA is completely dissolved.

  • Prepare Lure Vials:

    • Drill a single 3 mm hole in the center of the cap of each 4 ml polypropylene vial. This will allow for the controlled release of the volatilized MBA.

  • Load the Lures:

    • Place one 2.5 cm cotton wick inside each polypropylene vial.

    • Using a micropipette, carefully dispense 200 µl of the MBA stock solution onto the cotton wick. This will result in a final dose of 500 µg of MBA per lure.[1]

    • Securely fasten the drilled cap onto the vial.

  • Control Lure Preparation:

    • For control traps, prepare lures following the same procedure but using only 200 µl of isopropanol without MBA.

  • Storage:

    • Store the prepared lures in a cool, dark place until deployment.

Protocol 2: Field Deployment of Lures and Trapping

Objective: To effectively trap Polistes paper wasps using MBA lures for monitoring or control purposes.

Materials:

  • Prepared this compound lures and control lures

  • Sticky traps (e.g., paper-card cylinders coated with external adhesive, such as TrapStik for wasps)[1]

  • Materials for hanging traps (e.g., wire, zip ties)

  • GPS device for recording trap locations

  • Personal protective equipment (gloves, etc.)

Procedure:

  • Site Selection:

    • Identify locations where Polistes wasps are known to be active or are considered a nuisance. This can include areas around tall buildings, communication towers, or agricultural fields.

  • Trap Deployment:

    • Deploy traps in pairs, with one trap baited with an MBA lure and a corresponding control trap.

    • Hang traps at a height relevant to wasp activity, which may vary depending on the target species and location.

    • Ensure a sufficient distance between trap pairs to avoid interference (specific distance may need to be determined based on the study design).

  • Lure Placement:

    • Securely place the prepared lure vial inside the sticky trap.

  • Data Collection:

    • Traps and lures should be replaced periodically, for example, every 6 to 7 days, to ensure consistent lure release.[1]

    • Collect the traps and place them in a freezer to immobilize the captured insects.

    • Identify and quantify the captured paper wasps by species and sex.

  • Data Analysis:

    • Compare the number of wasps caught in MBA-baited traps versus control traps using appropriate statistical methods (e.g., t-test, ANOVA).

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Lure Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis prep_stock Prepare MBA Stock Solution (50mg in 20ml Isopropanol) load_lure Load 200µl of Stock Solution onto Cotton Wick (500µg MBA) prep_stock->load_lure prep_vial Drill 3mm Hole in Vial Cap prep_vial->load_lure deploy_traps Deploy Paired Traps (MBA vs. Control) load_lure->deploy_traps select_site Select Field Site select_site->deploy_traps place_lure Place Lure in Sticky Trap deploy_traps->place_lure replace_traps Replace Traps & Lures Weekly place_lure->replace_traps collect_data Collect Traps & Identify Wasps replace_traps->collect_data analyze_data Statistically Analyze Capture Data collect_data->analyze_data

Caption: Experimental workflow for the field application of this compound as a lure.

olfactory_pathway cluster_periphery Peripheral Olfactory System (Antenna) cluster_cns Central Nervous System MBA This compound (Odorant Molecule) OBP Odorant Binding Protein (OBP) MBA->OBP Binding OR_Complex Odorant Receptor (OR) Complex OBP->OR_Complex Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Activation Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transduction Brain Higher Brain Centers Antennal_Lobe->Brain Signal Processing Behavior Behavioral Response (Attraction) Brain->Behavior

Caption: Generalized insect olfactory signaling pathway.

Note on Signaling Pathway: The specific olfactory receptors and downstream signaling cascade activated by this compound in Polistes wasps have not yet been elucidated. The provided diagram illustrates a generalized pathway for insect olfaction. Odorant molecules, like this compound, are thought to be bound by Odorant Binding Proteins (OBPs) in the sensillar lymph of the insect's antenna and transported to an Odorant Receptor (OR) complex on the surface of an Olfactory Receptor Neuron (ORN). Activation of the OR complex triggers a neural signal that is transmitted to the antennal lobe and then to higher brain centers, resulting in a behavioral response, such as attraction to the lure.

References

Application Notes and Protocols for the Quantification of N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-(3-Methylbutyl)acetamide, a compound sometimes found in alcoholic beverages and used as a flavoring agent. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful tools for the separation, identification, and quantification of this analyte.

Introduction

This compound, also known as N-isoamylacetamide, belongs to the class of organic compounds known as acetamides.[1] Its accurate quantification is essential in various fields, including food science, toxicology, and pharmaceutical development, where it may be present as a volatile compound, a metabolite, or an impurity.

Chemical Structure:

  • Molecular Formula: C₇H₁₅NO[2][3][4][5]

  • Molecular Weight: 129.20 g/mol [2][3][4][5]

  • CAS Number: 13434-12-3[2][3][4][5]

Analytical Techniques

The two primary methods for the quantification of this compound are GC-MS and HPLC. GC-MS is particularly well-suited for volatile and semi-volatile compounds, offering excellent separation and definitive identification based on mass spectra. HPLC is a versatile technique that can be adapted for compounds with a wider range of polarities and volatilities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of this compound. It combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.

Principle: The sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beverage, Biological Matrix) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Injection Sample Injection (1 µL, splitless) Filtration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection MS Detection (SCAN/SIM Mode) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol:

1. Sample Preparation:

  • For liquid samples (e.g., beverages), a simple dilution with methanol may be sufficient.

  • For solid or semi-solid samples, extraction with a suitable organic solvent is necessary. A general procedure involves homogenizing the sample with methanol, followed by centrifugation and filtration of the supernatant.[6]

  • Protocol:

    • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of methanol.

    • Vortex for 5 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into a GC vial.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A polar capillary column such as a DB-Wax (60 m x 0.25 mm, 0.25 µm film thickness) or a non-polar column can be used.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[6]

  • Injector Temperature: 250°C.[6]

  • Injection Volume: 1 µL in splitless mode.[6]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 3 minutes.

    • Ramp to 150°C at a rate of 2°C/min.

    • Ramp to 200°C at a rate of 4°C/min.[3]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-400.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

Quantitative Data (Illustrative):

ParameterValueReference
Linearity Range0.1 - 10 µg/mLBased on typical GC-MS performance
Correlation Coefficient (r²)> 0.995[6]
Limit of Detection (LOD)0.01 mg/kg[6]
Limit of Quantification (LOQ)0.03 mg/kgEstimated from LOD
Recovery80 - 105%[6]
Relative Standard Deviation (RSD)< 15%[7]
High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable alternative for the analysis of this compound, especially for non-volatile matrices or when derivatization is not desirable. A reverse-phase HPLC method is generally suitable.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a mobile phase through a column packed with a stationary phase. Separation is achieved based on the analyte's partitioning between the mobile and stationary phases. Detection is typically performed using a UV detector.

Logical Flow for HPLC Method Development

HPLC_Development HPLC Method Development for this compound cluster_initial Initial Conditions cluster_optimization Method Optimization cluster_validation Method Validation Column Select Column (e.g., C18) MobilePhase Choose Mobile Phase (e.g., Acetonitrile/Water) Column->MobilePhase Detector Set Detector Wavelength MobilePhase->Detector OptimizeGradient Optimize Gradient/Isocratic Elution Detector->OptimizeGradient AdjustFlow Adjust Flow Rate OptimizeGradient->AdjustFlow CheckResolution Check Peak Shape & Resolution AdjustFlow->CheckResolution Linearity Linearity & Range CheckResolution->Linearity If acceptable Accuracy Accuracy & Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity

Caption: Logical flow for developing an HPLC method.

Detailed Protocol:

1. Sample Preparation:

  • Similar to GC-MS, samples should be dissolved in a solvent compatible with the mobile phase, typically the initial mobile phase composition.

  • Protocol:

    • Accurately weigh the sample or pipette a known volume.

    • Dissolve/dilute with the mobile phase (e.g., acetonitrile/water mixture).

    • Filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water. For better peak shape, a small amount of an acid like formic acid can be added if using a mass spectrometer for detection.[8]

  • Elution: Isocratic or gradient elution can be used. A starting point for isocratic elution could be 50:50 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each standard and construct a calibration curve of peak area versus concentration.

Quantitative Data (Illustrative):

ParameterValueReference
Linearity Range0.5 - 50 µg/mLBased on typical HPLC performance
Correlation Coefficient (r²)> 0.998[7]
Limit of Detection (LOD)0.1 µg/mLEstimated based on similar compounds
Limit of Quantification (LOQ)0.3 µg/mLEstimated based on similar compounds
Recovery90 - 110%[7]
Relative Standard Deviation (RSD)< 5%Based on typical HPLC precision

Method Validation

For use in regulated environments, the analytical methods must be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Both GC-MS and HPLC are suitable and reliable techniques for the quantification of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The protocols and data presented here provide a solid foundation for developing and validating analytical methods for this compound in a research or quality control setting. It is always recommended to perform a full method validation for the specific sample matrix being analyzed.

References

Application Notes and Protocols for N-(3-Methylbutyl)acetamide in Insect Venom Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(3-Methylbutyl)acetamide, a key component of insect venom, particularly in social wasps. This document details its role as an alarm pheromone and attractant, and provides protocols for its synthesis, extraction from natural sources, and bioassays to study its effects on insect behavior.

Introduction

This compound, also known as N-isoamylacetamide, is a volatile organic compound found in the venom of numerous species of social wasps, including those of the genus Polistes and Vespula.[1][2] It plays a crucial role in the chemical communication of these insects, primarily functioning as an alarm pheromone that can elicit defensive behaviors such as recruitment of nestmates and attack.[1][3] Furthermore, it has been demonstrated to act as an attractant for several Polistes species, suggesting its potential use in pest management strategies.[4] Understanding the bioactivity and mechanisms of action of this compound is of interest for basic research in chemical ecology and has potential applications in the development of species-specific insect control methods.

Physicochemical Properties and Quantitative Data

This compound is a secondary carboxylic acid amide with the molecular formula C₇H₁₅NO. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 13434-12-3
Appearance Colorless liquid
Boiling Point 217.1 °C at 760 mmHg
Density 0.859 g/cm³

The quantity of this compound in the venom of social wasps can vary between species and even between castes within the same species. Table 2 summarizes the mean amount of this compound found in the sting apparatus of several Polistes species.

Table 2: Mean Amount of this compound in the Sting Apparatus of Various Polistes Species

SpeciesCasteMean Amount (µg ± SEM)
Polistes auriferWorker32.3 ± 7.3
Polistes bellicosusWorker115.0 ± 29.8
Fall gyne54.3 ± 12.0
Polistes dorsalisWorker174.0 ± 28.4
Fall gyne67.0 ± 13.3
Polistes metricusWorker64.8 ± 14.4
Fall gyne75.1 ± 9.4

Signaling Pathway and Mechanism of Action

While the specific olfactory receptors for this compound in Polistes have not yet been definitively identified, the general mechanism of olfactory signaling in insects provides a framework for understanding its action.

G cluster_sensillum Olfactory Sensillum Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transports to Neuron_Membrane Dendritic Membrane of Olfactory Sensory Neuron (OSN) OR_Complex->Neuron_Membrane Activates Ion_Channel Ion Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Glomerulus Glomerulus Action_Potential->Glomerulus Signal to Interneurons Projection & Local Interneurons Glomerulus->Interneurons Synapses with Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Interneurons->Higher_Brain_Centers Process & Relay Behavioral_Response Behavioral Response (Alarm, Attraction, Aggression) Higher_Brain_Centers->Behavioral_Response Initiates

Generalized olfactory signaling pathway in insects.

Volatile molecules of this compound enter the insect's antenna and are bound by Odorant Binding Proteins (OBPs) within the sensillum lymph. These OBPs transport the hydrophobic pheromone to olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). The binding of this compound to its specific OR, which is likely a heterodimer with the obligate co-receptor Orco, triggers the opening of ion channels. This leads to a depolarization of the neuron's membrane and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect brain, where they are processed in specific glomeruli. This information is further relayed to higher brain centers, ultimately resulting in a behavioral response, such as alarm or attraction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound, its extraction from wasp venom, and bioassays to evaluate its behavioral effects.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of 3-methyl-1-butylamine (isoamylamine) with acetic anhydride.

Materials:

  • 3-methyl-1-butylamine (isoamylamine)

  • Acetic anhydride

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-butylamine (1.0 equivalent) in diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) to the stirred solution via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 3-methyl-1-butylamine + Acetic Anhydride in Diethyl Ether Reaction Acylation Reaction (Ice Bath, then Room Temp.) Reactants->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup Drying Drying over MgSO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.
Protocol 2: Extraction and Quantification of this compound from Wasp Venom

This protocol details the extraction of volatile compounds from the sting apparatus of wasps and their quantification using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Materials:

  • Wasps (e.g., Polistes spp.)

  • Dissecting forceps

  • 2.5 ml glass vial with a conical bottom

  • Glass stir stick

  • Dichloromethane (DCM)

  • Nitrogen gas supply

  • GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

  • Anesthetize wasps by placing them in a freezer at -8°C for 15 minutes.

  • Dissect the sting apparatus (including the stinger, venom reservoir, and associated glands) using fine dissecting forceps.

  • Immediately place the sting apparatus from a single wasp into a 2.5 ml glass vial containing 100 µl of DCM.

  • Grind the tissue in the solvent using a glass stir stick.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Pipette the DCM extract into a new vial and reduce the volume to 10 µl under a gentle stream of nitrogen gas.

  • Inject 2 µl of the concentrated extract into the GC-MS for analysis.

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

G cluster_extraction Extraction and Quantification Workflow Dissection Dissect Sting Apparatus Extraction Extract with Dichloromethane (DCM) Dissection->Extraction Concentration Reduce Volume under Nitrogen Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis Quantification Quantify using Standard Curve Analysis->Quantification

Workflow for venom extraction and quantification.
Protocol 3: Field Bioassay for Attractiveness

This protocol describes a field experiment to test the attractiveness of this compound to wasps.[4]

Materials:

  • Paper-card cylinder traps with an external adhesive coating

  • 4 ml polypropylene vials with caps

  • Cotton wicks (2.5 cm)

  • This compound

  • Isopropanol (solvent)

  • Shepherd hooks or similar for trap deployment

Procedure:

  • Prepare the lure by loading a cotton wick with 200 µl of a 2.5 mg/ml solution of this compound in isopropanol (for a 500 µg dose).

  • Place the wick inside a 4 ml polypropylene vial and drill a 3 mm hole in the cap for volatile release.

  • Prepare control lures with 200 µl of isopropanol only.

  • Allow the lures to equilibrate in a fume hood for 24 hours prior to field deployment.

  • In the field, set up pairs of traps, with one trap containing the pheromone lure and the other containing the control lure.

  • Hang the traps on shepherd hooks at a consistent height (e.g., 65 cm) and distance apart.

  • Deploy multiple replicate trap pairs in suitable wasp habitats.

  • Collect the traps after a set period (e.g., 2-3 weeks) and count the number of target wasp species captured on each trap.

  • Analyze the data statistically to determine if there is a significant difference in the number of wasps captured between the pheromone-baited and control traps.

Protocol 4: Laboratory Bioassay for Alarm and Aggressive Behavior

This protocol provides a method for observing and quantifying alarm and aggressive behaviors in a controlled laboratory setting.

Materials:

  • Small observation arena (e.g., a petri dish or small transparent box)

  • Filter paper discs

  • This compound solution in a volatile solvent (e.g., hexane)

  • Solvent control

  • Wasps

  • Video recording equipment

Procedure:

  • Place an individual wasp or a small group of wasps into the observation arena and allow them to acclimate.

  • Introduce a filter paper disc treated with a known amount of this compound solution into the arena.

  • For the control, introduce a filter paper disc treated with the solvent only.

  • Record the wasps' behavior for a set period (e.g., 5-10 minutes).

  • Analyze the video recordings and score the following behaviors:

    • Antennation: Frequency and duration of touching the filter paper with antennae.

    • Wing buzzing/fanning: Presence and duration of this alarm behavior.

    • Stinging/biting attempts: Number of times wasps attempt to sting or bite the filter paper.

    • Increased locomotion: Measure of agitated movement within the arena.

    • Guarding posture: Adoption of a defensive stance.

  • Compare the behavioral scores between the pheromone treatment and the control to quantify the alarm response.

Conclusion

This compound is a significant semiochemical in the venom of social wasps, mediating important behaviors such as alarm and attraction. The protocols provided here offer a foundation for researchers to synthesize this compound, investigate its presence in various insect species, and study its behavioral effects. Further research into the specific olfactory receptors and neural pathways involved in its detection will provide deeper insights into the chemical ecology of these fascinating insects and may lead to the development of more refined and effective pest management tools.

References

Application Notes and Protocols for Testing N-(3-Methylbutyl)acetamide Attractancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylbutyl)acetamide, a principal volatile component found in the venom of numerous vespid wasps, has demonstrated significant potential as an attractant for several species of paper wasps, particularly within the genus Polistes.[1][2] This compound plays a role in chemical communication, influencing behaviors such as aggregation.[3] Understanding and quantifying the attractant properties of this compound is crucial for the development of effective lures for trapping and managing pestiferous paper wasp populations.[1][2][4] These application notes provide detailed protocols for both field and laboratory-based testing of this compound attractancy, along with guidelines for data presentation and visualization of relevant biological pathways.

Data Presentation

Quantitative Analysis of this compound in Polistes Venom

The quantity of this compound can vary between species and castes of paper wasps. The following table summarizes the mean amount of this compound found in the sting apparatus of several Polistes species.[5]

SpeciesCasteMean Amount (ng ± SEM)
Polistes auriferWorker32.3 ± 7.3
Polistes bellicosusWorker115.0 ± 29.8
Fall Gyne54.3 ± 12.0
Polistes dorsalisWorker174.0 ± 28.4
Fall Gyne67.0 ± 13.3
Polistes metricusWorker64.8 ± 14.4
Fall Gyne75.1 ± 9.4
Field Attractancy Data

Field trials have demonstrated the effectiveness of this compound in attracting various Polistes species. The following table summarizes the results from field trapping experiments.

SpeciesSexMean Trap Catch (Lure)Mean Trap Catch (Control)
Polistes auriferMale5.80.2
Female1.50.1
Polistes metricusMale2.30.1
Female0.70.0
Polistes bellicosusMale1.20.1
Polistes dorsalisMale1.00.0

Data adapted from field studies conducted in Florida, Georgia, South Carolina, and Washington.[1][2]

Experimental Protocols

Protocol 1: Field Trapping Bioassay

This protocol describes a field experiment to evaluate the attractancy of this compound to wild paper wasp populations.

Materials:

  • Commercially available wasp traps

  • Lure substrate (e.g., rubber septa, cotton wicks)

  • This compound (high purity)

  • Solvent (e.g., hexane) for control lures and dilutions

  • Gloves and safety glasses

  • Field notebook and labels

Procedure:

  • Lure Preparation:

    • Prepare a solution of this compound in a suitable solvent at the desired concentration (e.g., 10 mg/mL).

    • Apply a specific volume (e.g., 100 µL) of the this compound solution onto the lure substrate.

    • For control traps, apply an equal volume of the solvent only to the lure substrate.

    • Allow the solvent to evaporate completely before deploying the traps.

  • Trap Deployment:

    • Select a suitable field site with a known presence of the target Polistes species.

    • Set up traps in a randomized block design, with each block containing one trap with the this compound lure and one control trap.

    • Space traps at least 10 meters apart to minimize interference.

    • Hang traps at a consistent height (e.g., 1.5-2 meters) from trees or other structures.

  • Data Collection:

    • Check the traps at regular intervals (e.g., every 24 or 48 hours).

    • Count and identify the species and sex of all captured wasps.

    • Record the data for each trap separately.

  • Data Analysis:

    • Compare the mean number of target wasps captured in the this compound-baited traps versus the control traps using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Laboratory Two-Choice Olfactometer Bioassay

This protocol outlines a controlled laboratory experiment to assess the behavioral response of paper wasps to this compound.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump and flow meters to deliver purified, humidified air

  • Odor source chambers

  • Test insects (Polistes spp.), starved for a few hours prior to the assay

  • This compound solution

  • Solvent for control

  • Filter paper or other substrate for applying the chemical

Procedure:

  • Olfactometer Setup:

    • Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Connect the air pump and flow meters to the olfactometer arms, ensuring a constant and equal airflow through each arm.

    • Place the olfactometer in a controlled environment with consistent lighting and temperature.

  • Odor Source Preparation:

    • Apply a small amount of the this compound solution to a filter paper disc and place it in one of the odor source chambers.

    • Apply an equal amount of the solvent to another filter paper disc and place it in the other odor source chamber to serve as the control.

  • Bioassay:

    • Introduce a single wasp into the base of the olfactometer.

    • Allow the wasp a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the wasp moves a certain distance down one of the arms and remains there for a specified period (e.g., 30 seconds).

    • Record which arm the wasp chose.

    • Remove the wasp and clean the olfactometer before testing the next individual.

    • Test a sufficient number of wasps (e.g., 30-50) to obtain robust data.

  • Data Analysis:

    • Analyze the choice data using a chi-square test to determine if there is a significant preference for the arm containing the this compound odor compared to the control arm.

Mandatory Visualization

General Insect Olfactory Signaling Pathway

The specific olfactory receptors and the precise signaling cascade for this compound in Polistes wasps have yet to be fully elucidated. However, a generalized insect olfactory signaling pathway provides a framework for understanding how this chemical cue is likely perceived.

olfactory_pathway cluster_dendrite Olfactory Receptor Neuron Dendrite odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor (OR) - Orco Complex obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Propagation depolarization->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmission

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Attractancy Testing

The following diagram illustrates the logical flow of experiments to determine and characterize the attractancy of this compound.

experimental_workflow start Hypothesis: This compound is an attractant lab_assay Laboratory Bioassay (Two-Choice Olfactometer) start->lab_assay field_assay Field Trapping Experiment start->field_assay dose_response Dose-Response Testing lab_assay->dose_response data_analysis Statistical Analysis field_assay->data_analysis dose_response->data_analysis conclusion Conclusion on Attractancy data_analysis->conclusion application Application: Lure Development conclusion->application

Caption: Experimental workflow for this compound attractancy testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Methylbutyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(3-Methylbutyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and reliable methods involve the acylation of 3-methyl-1-butylamine (also known as isoamylamine) with an acetylating agent. The two primary acetylating agents used are acetic anhydride and acetyl chloride. Both methods are known for their high reactivity and typically good yields.

Q2: I am getting a low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry of the reactants. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.

  • Loss During Work-up: this compound has some solubility in water. Excessive washing of the organic layer with water during the extraction process can lead to significant product loss.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. For example, if using acetyl chloride without a base, the generated hydrochloric acid (HCl) can react with the starting amine to form a non-nucleophilic ammonium salt.

  • Impure Reagents: The purity of the starting materials, 3-methyl-1-butylamine and the acetylating agent, is crucial. Impurities can lead to side reactions and lower the overall yield.

Q3: What are the typical impurities I might encounter in my final product?

A3: Common impurities include:

  • Unreacted 3-methyl-1-butylamine.

  • Acetic acid (if using acetic anhydride) or hydrochloric acid (if using acetyl chloride).

  • The hydrochloride salt of 3-methyl-1-butylamine (if using acetyl chloride without a base).

  • Residual solvent from the reaction or work-up.

Q4: My reaction mixture turned dark. What could be the reason?

A4: Darkening of the reaction mixture can indicate decomposition of the starting materials or product, or the occurrence of side reactions. This can be caused by excessively high temperatures or the presence of impurities.

Q5: I am having difficulty with the purification of this compound. What are the best methods?

A5: The product, this compound, has a boiling point of approximately 217°C at atmospheric pressure.[1] Therefore, vacuum distillation is a highly effective method for purification. If distillation is not feasible, column chromatography on silica gel can also be employed.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using TLC.
Inactive acetylating agent.Acetic anhydride and acetyl chloride are sensitive to moisture. Use freshly opened or properly stored reagents.
Formation of amine hydrochloride salt (with acetyl chloride).Add a base, such as triethylamine or pyridine, to the reaction mixture to neutralize the HCl byproduct.
Product is Contaminated with Starting Amine Incomplete reaction or incorrect stoichiometry.Use a slight excess of the acetylating agent to ensure full conversion of the amine. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic amine.
Product is Contaminated with Acetic Acid Use of acetic anhydride.During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acetic acid.
Emulsion Formation During Aqueous Work-up High concentration of salts or soaps.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.
Difficulty in Removing Solvent High boiling point of the solvent.Use a rotary evaporator to remove the bulk of the solvent. For high-boiling solvents, consider vacuum distillation.

Experimental Protocols

Method 1: Synthesis using Acetic Anhydride

This method is adapted from a general procedure for the acylation of amines.

Reaction: (CH₃)₂CHCH₂CH₂NH₂ + (CH₃CO)₂O → (CH₃)₂CHCH₂CH₂NHCOCH₃ + CH₃COOH

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-methyl-1-butylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Cool the flask in an ice bath (0°C).

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Method 2: Synthesis using Acetyl Chloride

This method is a common alternative that requires a base to neutralize the HCl byproduct.

Reaction: (CH₃)₂CHCH₂CH₂NH₂ + CH₃COCl + (C₂H₅)₃N → (CH₃)₂CHCH₂CH₂NHCOCH₃ + (C₂H₅)₃N·HCl

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-methyl-1-butylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the flask in an ice bath (0°C).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods
Parameter Acetic Anhydride Method Acetyl Chloride Method
Acetylating Agent Acetic AnhydrideAcetyl Chloride
Byproduct Acetic AcidHydrochloric Acid
Base Required No (but can be used)Yes (e.g., Triethylamine, Pyridine)
Reaction Conditions Typically 0°C to room temperatureTypically 0°C to room temperature
Work-up Complexity ModerateModerate (includes filtration of salt)
Typical Yields High (>85%)High (>85%)
Safety Considerations Acetic anhydride is corrosive and a lachrymator.[2][3][4][5][6]Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[7][8][9][10][11]

Safety Information

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • 3-Methyl-1-butylamine: Flammable liquid and vapor. Causes skin irritation and serious eye damage.[12][13][14]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[2][3][4][5][6]

  • Acetyl Chloride: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage.[7][8][9][10][11]

  • This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care.[15]

Visualizations

Reaction_Pathway Amine 3-Methyl-1-butylamine Product This compound Amine->Product + Acetylating Agent Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Product Byproduct Acetic Acid or HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Reaction Setup (Amine, Solvent, Cooling) Addition Slow Addition of Acetylating Agent Start->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up (Washing and Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification End Pure Product Purification->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield? Check_TLC Is starting material still present on TLC? Start->Check_TLC Yes_TLC Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry Check_TLC->Yes_TLC Yes No_TLC Product lost during work-up? Check_TLC->No_TLC No Yes_Workup Optimize Work-up: - Minimize aqueous washes - Use brine to break emulsions No_TLC->Yes_Workup Yes No_Workup Consider other issues: - Reagent purity - Side reactions No_TLC->No_Workup No

Caption: Troubleshooting decision tree for low synthesis yield.

References

Overcoming matrix interference in N-(3-Methylbutyl)acetamide GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-(3-Methylbutyl)acetamide, particularly concerning matrix interference.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound. Each problem is presented with potential causes and step-by-step solutions.

Issue 1: Poor Peak Shape or Tailing for this compound

  • Potential Causes:

    • Active sites in the GC inlet liner or column.

    • Contamination in the GC system.

    • Inappropriate GC oven temperature program.

    • Column degradation.

  • Solutions:

    • Inlet Maintenance: Deactivate the inlet liner by silylating it or use a pre-deactivated liner. Replace the liner and septum regularly.

    • System Contamination: Bake out the column according to the manufacturer's instructions to remove contaminants. If contamination persists, trim the first few centimeters of the column.

    • Temperature Optimization: Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte on the column head. Optimize the temperature ramp rate to ensure symmetrical peak elution.

    • Column Health: If the above steps do not resolve the issue, the column may be irreversibly damaged. Replace it with a new column of the same or equivalent phase.

Issue 2: Inconsistent Quantification Results

  • Potential Causes:

    • Matrix effects (ion suppression or enhancement).

    • Variability in sample preparation.

    • Inconsistent injection volume.

    • Instability of the analyte or its derivatives.

  • Solutions:

    • Mitigate Matrix Effects: Employ a more effective sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] Use matrix-matched standards for calibration.

    • Standardize Sample Preparation: Ensure consistent timing, volumes, and reagent concentrations throughout the sample preparation process. Automation can improve reproducibility.

    • Injection Precision: Use an autosampler for injections to ensure consistent volume and injection speed. Check the syringe for bubbles or damage.

    • Analyte Stability: Analyze samples as soon as possible after preparation. If derivatization is used, investigate the stability of the derivatives over time.

Issue 3: Presence of Co-eluting Interfering Peaks

  • Potential Causes:

    • Insufficient chromatographic resolution.

    • Matrix components with similar properties to the analyte.

  • Solutions:

    • Optimize GC Method: Adjust the GC oven temperature program (slower ramp rate or a different temperature profile) to improve separation.

    • Select a Different Column: Use a GC column with a different stationary phase chemistry to alter the selectivity of the separation.

    • Enhance Sample Cleanup: Implement a more selective sample preparation method to remove the interfering compounds before GC-MS analysis.

    • Use High-Resolution Mass Spectrometry: If available, high-resolution MS can distinguish between the analyte and interfering compounds with the same nominal mass.

Issue 4: Low Signal-to-Noise Ratio

  • Potential Causes:

    • Low analyte concentration in the sample.

    • Suboptimal ionization or fragmentation in the mass spectrometer.

    • Matrix suppression effects.

    • Leaks in the GC-MS system.

  • Solutions:

    • Increase Analyte Concentration: If possible, concentrate the sample extract before analysis.

    • Optimize MS Parameters: Tune the mass spectrometer to ensure optimal sensitivity for the mass range of interest. Adjust the ionization energy and other source parameters.

    • Address Matrix Effects: As described in "Inconsistent Quantification Results," improve sample cleanup to reduce matrix suppression.

    • System Check: Perform a leak check on the GC-MS system, paying close attention to the injector, column fittings, and the interface to the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix interference for this compound in biological samples like plasma or urine?

Matrix interference in biological samples is caused by endogenous components that co-extract with the analyte and interfere with its detection.[1] For this compound, common sources of interference include:

  • Lipids and Phospholipids: Abundant in plasma, these can cause ion suppression in the MS source and contaminate the GC system.

  • Proteins: If not adequately removed, proteins can precipitate in the inlet, leading to active sites and poor peak shape.

  • Salts and Urea: High concentrations in urine can affect analyte extraction efficiency and potentially damage the GC column.

  • Other Endogenous Metabolites: Compounds with similar chemical properties to this compound can co-elute and cause isobaric interference.

Q2: How can I optimize my sample preparation to minimize matrix effects?

The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some common approaches with their relative advantages:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Non-selective, can result in significant matrix effects from co-extracted components.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can provide cleaner extracts than PPT. Selectivity can be adjusted by changing the solvent and pH.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.Provides cleaner extracts than LLE and PPT, leading to reduced matrix effects. Can be automated.Method development can be more complex and costly.
QuEChERS A two-step process involving an extraction and partitioning step followed by a dispersive SPE cleanup.Fast, easy, and effective for a wide range of analytes and matrices.Originally developed for pesticide analysis in food, may require optimization for pharmaceutical compounds.

Q3: What are the ideal GC-MS parameters for this compound analysis?

While the optimal parameters will depend on the specific instrument and column, here is a general starting point based on methods for similar amides:

ParameterRecommended Setting
GC Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for identification
Monitored Ions (SIM) Based on the mass spectrum of this compound (e.g., m/z 58, 72, 86, 114, 129)

Q4: How do I choose an appropriate internal standard for this compound?

An ideal internal standard (IS) should have similar chemical and physical properties to the analyte but be distinguishable by the mass spectrometer. For this compound, the best choice would be an isotopically labeled version, such as This compound-d3 . If an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample can be used. Potential candidates include:

  • N-pentylacetamide

  • N-hexylacetamide

  • Other N-alkylacetamides with similar retention times.

It is crucial to validate the chosen internal standard to ensure it co-elutes close to the analyte and that its signal is not affected by matrix components differently than the analyte.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • Sample Preparation:

    • To 200 µL of plasma in a centrifuge tube, add 20 µL of the internal standard solution (e.g., this compound-d3 at 1 µg/mL).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Sample Concentration:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of ethyl acetate.

    • Vortex for 30 seconds.

    • Transfer to a GC-MS autosampler vial.

  • Analysis:

    • Inject 1 µL into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

  • Sample Pre-treatment:

    • To 500 µL of urine, add 20 µL of the internal standard solution.

    • Add 500 µL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of ethyl acetate.

    • Transfer to a GC-MS autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data troubleshooting_workflow start Problem Encountered (e.g., Poor Peak Shape) check_inlet Check Inlet: - Replace Septum & Liner - Use Deactivated Liner start->check_inlet check_column Check Column: - Bakeout - Trim Column Inlet check_inlet->check_column Issue Persists resolved Problem Resolved check_inlet->resolved Resolved check_method Review GC Method: - Optimize Temperatures - Adjust Ramp Rate check_column->check_method Issue Persists check_column->resolved Resolved check_sample_prep Review Sample Prep: - Improve Cleanup (SPE/LLE) - Check for Contamination check_method->check_sample_prep Issue Persists check_method->resolved Resolved check_sample_prep->resolved Resolved matrix_effects_logic matrix Sample Matrix (e.g., Plasma, Urine) endogenous Endogenous Components (Lipids, Proteins, Salts) matrix->endogenous co_extraction Co-extraction with Analyte endogenous->co_extraction ion_suppression Ion Suppression/ Enhancement co_extraction->ion_suppression instrument_contam Instrument Contamination co_extraction->instrument_contam inaccurate_quant Inaccurate Quantification ion_suppression->inaccurate_quant poor_repro Poor Reproducibility ion_suppression->poor_repro

References

N-Isopentylacetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of N-Isopentylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is N-Isopentylacetamide and what are its basic properties?

A1: N-Isopentylacetamide, also known as N-(3-Methylbutyl)acetamide, is a secondary amide.[1][2][3][4][5][6] Its fundamental properties are summarized in the table below.

Q2: What are the expected degradation pathways for N-Isopentylacetamide?

A2: While specific degradation studies on N-Isopentylacetamide are not extensively published, based on the chemistry of secondary amides, the most common degradation pathway is hydrolysis. This involves the cleavage of the amide bond to form isopentylamine and acetic acid. This reaction can be catalyzed by acidic or basic conditions.

Q3: How can I prevent the degradation of N-Isopentylacetamide in my experiments?

A3: To minimize degradation, it is recommended to control the pH of your solutions, avoiding strongly acidic or basic conditions. Store stock solutions at low temperatures and protect them from light. For long-term storage, consider storing the compound in a solid, dry form.

Q4: I am observing a new peak in my analytical chromatogram after storing my N-Isopentylacetamide solution. What could it be?

A4: A new peak could indicate the formation of degradation products. Based on the likely hydrolysis pathway, the new peak could correspond to isopentylamine or acetic acid. It is advisable to use a reference standard of these compounds to confirm their identity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in pH of the solution over time Hydrolysis of the amide bond, leading to the formation of an amine (basic) and a carboxylic acid (acidic). The net effect on pH will depend on the relative pKa of the products.Buffer the solution to maintain a stable pH. Perform a stability study to determine the optimal pH for your formulation.
Appearance of a precipitate The degradation products may have lower solubility in the chosen solvent system.Analyze the precipitate to identify its composition. Consider using a different solvent or adjusting the formulation to improve the solubility of potential degradants.
Loss of potency or unexpected experimental results Degradation of N-Isopentylacetamide, leading to a lower concentration of the active compound.Re-assay the concentration of your N-Isopentylacetamide stock solution. Prepare fresh solutions for critical experiments.

Data Summary

Table 1: Physicochemical Properties of N-Isopentylacetamide

PropertyValueSource
Molecular Formula C7H15NO[7][8][9]
Molecular Weight 129.20 g/mol [3][10]
CAS Number 13434-12-3[2][4][5][6][9]
Boiling Point 217.1 °C at 760 mmHg[8]
Flash Point 116.4 °C[8]
Density 0.859 g/cm³[8]
LogP 1.55950[8]

Experimental Protocols

Protocol: Forced Hydrolysis Study of N-Isopentylacetamide

Objective: To evaluate the stability of N-Isopentylacetamide under acidic and basic conditions.

Materials:

  • N-Isopentylacetamide

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • High-purity water

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of N-Isopentylacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the N-Isopentylacetamide stock solution and 1M HCl in a clean vial.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the N-Isopentylacetamide stock solution and 1M NaOH in a clean vial.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 1M HCl before HPLC analysis.

  • Control Sample:

    • Prepare a control sample by mixing the stock solution with high-purity water.

    • Treat the control sample in the same way as the test samples.

  • Analysis:

    • Analyze all samples by HPLC.

    • Monitor the decrease in the peak area of N-Isopentylacetamide and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation at each time point.

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed N_Isopentylacetamide N-Isopentylacetamide Transition_State Tetrahedral Intermediate N_Isopentylacetamide->Transition_State + H₃O⁺ N_Isopentylacetamide->Transition_State + OH⁻ Products Isopentylamine + Acetic Acid Transition_State->Products - H₂O Transition_State->Products - H₂O Experimental_Workflow start Start: N-Isopentylacetamide Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling stress->sampling analysis Analytical Testing (e.g., HPLC, LC-MS) sampling->analysis data Data Analysis (Quantify Degradation, Identify Products) analysis->data end End: Stability Profile data->end

References

Technical Support Center: N-(3-Methylbutyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-(3-Methylbutyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 3-methylbutylamine and acetic anhydride (or acetic acid), and byproducts from the reaction. If a coupling agent is used for the amidation, byproducts derived from it, such as ureas from carbodiimides (e.g., DCC or EDC), can also be present.[1] Additionally, water can be a byproduct in direct amidation reactions between a carboxylic acid and an amine.[2]

Q2: My purified this compound has a persistent yellow color. What is the likely cause and how can I remove it?

A2: A yellow color in the final product often indicates the presence of colored impurities. These can sometimes be removed by treating the solution of the crude product with activated charcoal before the final purification step, such as recrystallization.[3][4] The charcoal adsorbs the colored impurities, which are then removed by filtration.

Q3: After synthesis, I have a significant amount of unreacted 3-methylbutylamine in my crude product. How can I remove it?

A3: Unreacted 3-methylbutylamine can typically be removed by washing the crude product with a dilute acidic solution, such as 1M HCl. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase, leaving the desired amide in the organic phase. Subsequent washing with a saturated sodium bicarbonate solution and then brine will help to neutralize any remaining acid and remove water-soluble impurities.

Q4: My reaction yield is low. What are the potential reasons and how can I improve it?

A4: Low yields in the synthesis of this compound can be due to several factors. If reacting 3-methylbutylamine directly with acetic acid, the reaction is an equilibrium process and may require high temperatures to drive off the water formed.[2][5] Using a more reactive acylating agent like acetic anhydride or a coupling reagent can improve the yield.[5][6] Ensuring anhydrous reaction conditions is also crucial, as water can hydrolyze the activated carboxylic acid derivative.

Q5: What is the most effective method for purifying crude this compound?

A5: The most effective purification method depends on the nature and quantity of the impurities. For many common impurities, recrystallization is a convenient and effective technique.[4] If the impurities have similar solubility profiles to the product, column chromatography is a more powerful purification method.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Recrystallization Improper solvent choice; cooling the solution too quickly; insufficient washing of crystals.Perform solubility tests to find a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures.[4] Allow the solution to cool slowly to promote the formation of pure crystals. Wash the collected crystals with a small amount of ice-cold solvent.[4][9]
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the product; the product is too impure.Use a lower-boiling point solvent or a solvent mixture. If the product is highly impure, consider a preliminary purification step like an acid-base wash or a quick filtration through a plug of silica gel.
Streaking on TLC Plate During Column Chromatography The compound is too polar for the chosen eluent; interaction with the silica gel.For amides, which can be polar, a more polar eluent system may be required.[8] If the compound contains basic (amine) or acidic (carboxylic acid) functionalities, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the chromatography.[10]
Co-elution of Impurities During Column Chromatography Improper eluent system; overloading the column.Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. Ensure the amount of crude product loaded onto the column is appropriate for the column size.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents will dissolve the crude this compound at elevated temperatures but not at room temperature or below, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent systems for amides include ethanol, ethyl acetate/hexanes, and water.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[4]

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase Selection: Silica gel is a common stationary phase for the purification of amides.

  • Mobile Phase Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting start Crude This compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography pure_product Pure Product recrystallization->pure_product Successful issue1 Low Purity recrystallization->issue1 Unsuccessful issue2 Oiling Out recrystallization->issue2 Unsuccessful column_chromatography->pure_product Successful issue3 Streaking/Co-elution column_chromatography->issue3 Unsuccessful solution1 Optimize Solvent & Cooling Rate issue1->solution1 solution2 Change Solvent/ Pre-purify issue2->solution2 solution3 Optimize Eluent/ Column Loading issue3->solution3 solution1->recrystallization solution2->recrystallization solution3->column_chromatography Impurity_Sources cluster_reactants Starting Materials cluster_impurities Potential Impurities reactant1 3-Methylbutylamine impurity1 Unreacted 3-Methylbutylamine reactant1->impurity1 crude_product Crude This compound reactant1->crude_product Incomplete Reaction reactant2 Acetic Anhydride/ Acetic Acid impurity2 Unreacted Acetic Acid reactant2->impurity2 impurity4 Water reactant2->impurity4 from Acetic Acid reactant2->crude_product Incomplete Reaction coupling_agent Coupling Agent (e.g., DCC) impurity3 Coupling Agent Byproduct (e.g., DCU) coupling_agent->impurity3 coupling_agent->crude_product Side Reaction impurity1->crude_product impurity2->crude_product impurity3->crude_product impurity4->crude_product

References

Technical Support Center: N-Alkylation of Amides for N-(3-Methylbutyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of amides, with a specific focus on the synthesis of N-(3-Methylbutyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-alkylation of acetamide to produce this compound?

A1: The most common method for the N-alkylation of a primary amide like acetamide involves the use of a strong base to deprotonate the amide, making the nitrogen atom more nucleophilic.[1] The resulting amidate anion then reacts with an alkylating agent, such as 3-methyl-1-butyl bromide (isoamyl bromide), in an SN2 reaction. Alternative methods include using alcohols as alkylating agents, although this is less common for simple amides like acetamide.[2][3] Another synthetic route, while not a direct N-alkylation of acetamide, is the acylation of 3-methyl-1-butylamine (isoamylamine) with acetic anhydride.[4]

Q2: Why is a strong base necessary for the N-alkylation of acetamide?

A2: The nitrogen atom in an amide is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[1] A strong base is required to deprotonate the amide, forming a more nucleophilic amidate anion that can readily attack the alkyl halide.[1] Common strong bases used for this purpose include sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA).[1]

Q3: What are the potential side reactions to be aware of during the N-alkylation of acetamide?

A3: The primary side reactions of concern are O-alkylation and over-alkylation.

  • O-alkylation: The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, especially with more reactive alkylating agents.

  • Over-alkylation: The product, this compound, is a secondary amide and can be further deprotonated and alkylated to form a tertiary amide. This is more likely to occur if an excess of the alkylating agent and base are used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials (acetamide and isoamyl bromide) and the appearance of the product, this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Incomplete deprotonation of acetamide. 2. Impure or wet reagents/solvents. 3. Low reaction temperature.1. Ensure a sufficiently strong base (e.g., NaH, n-BuLi) is used in at least a stoichiometric amount. 2. Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Ensure all reagents are dry. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Formation of O-alkylated byproduct 1. Use of a highly reactive alkylating agent (e.g., isoamyl iodide). 2. Reaction conditions favoring O-alkylation (e.g., certain solvent-base combinations).1. Use a less reactive alkylating agent like isoamyl bromide or chloride. 2. Employ reaction conditions known to favor N-alkylation, such as using NaH in DMF.
Significant amount of dialkylated product 1. Excess of alkylating agent and/or base. 2. Prolonged reaction time at elevated temperatures.1. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of byproducts with similar polarity to the product.1. Quench the reaction carefully to remove excess base and alkylating agent. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.

Experimental Protocols

N-Alkylation of Acetamide with 3-Methyl-1-butyl Bromide

Materials:

  • Acetamide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 3-Methyl-1-butyl bromide (Isoamyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add acetamide (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium amidate.

  • Cool the reaction mixture back to 0 °C and add 3-methyl-1-butyl bromide (1.05 eq.) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Alkylation of Acetamide

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaHDMFIsoamyl bromide2518Data not available in searched literature
2K2CO3DMFIsoamyl bromide8024Data not available in searched literature
3Cs2CO3DMFIsoamyl bromide2512Data not available in searched literature

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow reagents Acetamide, NaH, DMF deprotonation Deprotonation (Formation of Amidate) reagents->deprotonation Stir at 0°C to RT alkylation Addition of Isoamyl Bromide deprotonation->alkylation Cool to 0°C reaction N-Alkylation Reaction alkylation->reaction Stir at RT workup Aqueous Workup & Extraction reaction->workup Quench with NH4Cl purification Column Chromatography workup->purification product This compound purification->product

Caption: A schematic of the experimental workflow for the N-alkylation of acetamide.

Troubleshooting Logic

troubleshooting_logic start Low or No Product check_base Is the base strong enough and used in sufficient quantity? start->check_base check_reagents Are reagents and solvents anhydrous? start->check_reagents check_temp Is the reaction temperature adequate? start->check_temp byproduct Side Product Formation (e.g., O-alkylation) start->byproduct solution_base Use NaH or n-BuLi (≥1 equivalent) check_base->solution_base No solution_reagents Dry solvents and reagents check_reagents->solution_reagents No solution_temp Increase temperature check_temp->solution_temp No check_alkylating_agent Is the alkylating agent too reactive? byproduct->check_alkylating_agent solution_alkylating_agent Use alkyl bromide instead of iodide check_alkylating_agent->solution_alkylating_agent Yes

Caption: A decision tree for troubleshooting common issues in N-alkylation reactions.

References

Enhancing the attractancy of N-(3-Methylbutyl)acetamide lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments involving N-(3-Methylbutyl)acetamide as an attractant lure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound, also known as N-isopentylacetamide, is a secondary carboxylic acid amide.[1][2] Its molecular formula is C₇H₁₅NO.[3] In research, it is primarily investigated as a chemical attractant or semiochemical. It is a principal volatile component found in the venom of many female vespid wasps, including numerous Polistes (paper wasp) species.[4][5] Its primary application is as a lure in trapping programs for pest management and in studies of insect behavior and chemical communication.[3][5]

Q2: Which insect species are known to be attracted to this compound?

A2: Field studies have demonstrated that this compound is an effective attractant for several species of paper wasps within the Fuscopolistes subgenus.[4] Documented attracted species include male and female Polistes aurifer and P. metricus, as well as male P. dorsalis and P. bellicosus.[5] The compound also functions as an alarm pheromone, eliciting recruitment and attack behavior in Vespula squamosa and Vespula maculifrons.[5]

Q3: What is the biological significance of this compound in wasps?

A3: this compound is a key volatile compound in the venom of many social wasps.[3][5] Its presence in venom suggests a role in chemical communication.[4] Research has confirmed it can function both as an attractant for trapping purposes and as an alarm pheromone at nest sites, indicating its importance in eliciting a variety of behavioral responses.[4][5]

Troubleshooting Guide

Q1: I am observing low or no attractancy with my custom-synthesized this compound lure. What are the potential issues?

A1: Low efficacy can stem from several factors. Systematically investigate the following:

  • Chemical Purity: Impurities from the synthesis process can act as repellents or mask the attractant properties. Ensure high purity of the final compound, verified by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). A common synthesis route is the acetylation of 3-methyl-1-butylamine with acetic anhydride; ensure reactants are fully consumed and byproducts are removed.[3]

  • Incorrect Concentration: The concentration of the lure is critical. Too low a concentration may not be detectable by the target insects, while an excessively high concentration can be repellent. A dose-response experiment is recommended to determine the optimal release rate.

  • Lure Dispenser and Release Rate: The material and design of the lure dispenser (e.g., wafer, plug, vial) affects the volatilization rate. Ensure the release rate is consistent and appropriate for the target species and environmental conditions (temperature, airflow).

  • Environmental Factors: High temperatures can lead to rapid, premature depletion of the lure. Rain can dissolve or wash away the compound. Place traps in locations sheltered from extreme conditions where possible.

  • Trap Placement and Design: Ensure traps are placed at an appropriate height and location for the target species' typical flight paths. The trap design itself should be effective at capturing the insect once attracted.

TroubleshootingFlow start Low Lure Attractancy Observed check_purity 1. Verify Compound Purity (>95% via GC-MS?) start->check_purity check_conc 2. Assess Lure Concentration (Is it within optimal range?) check_purity->check_conc Purity OK check_dispenser 3. Evaluate Lure Dispenser & Release Rate check_conc->check_dispenser Concentration OK check_placement 4. Review Trap Placement & Environmental Factors check_dispenser->check_placement Dispenser OK consider_synergist 5. Consider Synergists (Is a co-attractant needed?) check_placement->consider_synergist Placement OK solution Efficacy Improved consider_synergist->solution

Caption: Conceptual diagram of synergistic lure enhancement.

Data Presentation

Effective evaluation of lure enhancement requires quantitative comparison. Data from field trials should be summarized clearly. Below is a template table illustrating a hypothetical comparison of the primary lure versus a synergistic blend.

Table 1: Hypothetical Field Trial Results for Polistes metricus Attraction

Lure CompositionTrap TypeNo. of TrapsTrial Duration (Days)Mean No. of Wasps Captured (±SE)
Control (Unbaited)Standard Wasp Trap10141.2 ± 0.4
This compound (100mg)Standard Wasp Trap101425.7 ± 3.1
This compound (100mg) + Synergist X (10mg)Standard Wasp Trap101478.4 ± 6.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the common method of acetylating an amine. [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine 1.0 equivalent of 3-methyl-1-butylamine with a suitable solvent like dichloromethane.

  • Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the stirred solution dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.

  • Verification: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS.

Protocol 2: Standardized Field Trapping Assay

This protocol is adapted from standard methodologies for testing insect lures. [6]

  • Site Selection: Choose a field site representative of the target species' habitat.

  • Trap Deployment: Use a standardized trap type (e.g., bucket traps). Hang traps approximately 1.5-2 meters above the ground from tree branches or posts.

  • Experimental Design: Employ a randomized complete block design. Each block should contain one of each treatment (e.g., baited lure, control) to account for spatial variability. Space traps at least 20 meters apart to minimize interference.

  • Lure Preparation: Prepare lure dispensers with a precise amount of the attractant compound(s). Unbaited traps will serve as controls.

  • Data Collection: Service the traps at regular intervals (e.g., every 7 days). Count and identify all captured insects.

  • Trap Rotation: After each service, rotate the trap positions within each block to mitigate positional effects.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

dot

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Field & Lab Testing cluster_analysis Phase 3: Analysis & Conclusion synthesis Synthesis & Purification of Lure Compound formulation Lure Formulation & Dispenser Loading synthesis->formulation field_trial Randomized Field Trial Deployment formulation->field_trial eag EAG Screening (Optional, for Synergists) eag->formulation Informs Formulation data_collection Data Collection & Trap Servicing field_trial->data_collection stats Statistical Analysis of Trap Captures data_collection->stats conclusion Conclusion & Future Work stats->conclusion

Caption: General experimental workflow for lure development.

Protocol 3: Electroantennography (EAG) Screening

This protocol provides a general methodology for EAG, a technique used to measure an insect antenna's response to volatile compounds. [7]

  • Antenna Preparation: Immobilize a live insect (e.g., a paper wasp). Carefully excise one antenna at its base.

  • Electrode Placement: Mount the antenna between two microelectrodes. Place the recording electrode into the distal tip of the antenna and the reference electrode into the base, ensuring good electrical contact with saline solution.

  • Air Delivery: Deliver a continuous stream of humidified, purified air over the antenna preparation.

  • Stimulus Injection: Using a stimulus controller, inject a "puff" of air carrying the volatile test compound (e.g., this compound) into the main air stream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: Record the change in electrical potential (depolarization) from the antenna using an amplifier. This negative voltage deflection is the EAG response.

  • Controls: Use an air puff with solvent only as a negative control and a known standard attractant as a positive control to ensure the preparation is responsive.

  • Analysis: Compare the amplitude of the EAG responses (in millivolts) across different test compounds to identify those that are most stimulating to the insect's olfactory system.

References

Technical Support Center: N-(3-Methylbutyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methylbutyl)acetamide (also known as N-isoamylacetamide).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of 3-methylbutylamine (isoamylamine) with an acetylating agent. The two most common acetylating agents for this transformation are acetic anhydride and acetyl chloride. The reaction with acetic anhydride is often preferred due to its lower cost and the formation of a milder byproduct (acetic acid) compared to the hydrochloric acid generated when using acetyl chloride.[1]

Q2: What are the primary impurities I should expect in my crude product?

A2: Impurities in the synthesis of this compound can typically be categorized into four groups:

  • Unreacted Starting Materials: Residual 3-methylbutylamine and the acetylating agent (e.g., acetic anhydride).

  • Reaction Byproducts: Acetic acid is the main byproduct when using acetic anhydride. If acetyl chloride is used, hydrochloric acid is formed, which will typically react with the excess amine to form 3-methylbutylammonium chloride.

  • Side-Reaction Products: Although less common with primary amines, over-acylation can lead to the formation of a diacetamide impurity, N,N-diacetyl-(3-methylbutyl)amine, particularly if harsh conditions or a large excess of the acetylating agent is used. Hydrolysis of the product back to the starting amine and acetic acid can also occur during aqueous workup.

  • Starting Material Contaminants: Impurities present in the initial 3-methylbutylamine, such as other isomers of amylamine, can carry through to the final product.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring reaction progress. The starting material, 3-methylbutylamine, is a basic and polar compound with a low Rf value. The product, this compound, is a less polar amide and will have a higher Rf value. By co-spotting the reaction mixture with the starting amine, you can observe the consumption of the starting material and the appearance of the product spot.

Q4: What is the most effective method for purifying the final product?

A4: A standard and effective purification method involves a liquid-liquid extraction workup. The crude reaction mixture is typically dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like acetic acid, followed by a wash with a mild acid (e.g., dilute HCl) to remove any unreacted basic 3-methylbutylamine. A final wash with brine helps to remove residual water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Hydrolysis of the product.1. Monitor the reaction by TLC to ensure the complete consumption of the starting amine. Consider extending the reaction time or gently heating if necessary. 2. Ensure the pH of the aqueous layers is appropriate during extraction to prevent the amide from partitioning into the wrong layer. Perform multiple extractions with the organic solvent. 3. Avoid prolonged exposure to strongly acidic or basic conditions during the workup.
Product is an Oil Instead of a Solid 1. Presence of unreacted starting materials or solvent. 2. The product has a low melting point and may be an oil or low-melting solid at room temperature.1. Ensure all volatile impurities are removed under high vacuum. The presence of the starting amine (a liquid) can prevent crystallization. 2. This compound can be a low-melting solid or oil. If purity is confirmed by analytical methods (GC-MS, NMR), crystallization may not be necessary.
Unexpected Peaks in NMR/GC-MS 1. Contamination from starting materials. 2. Formation of side-products. 3. Residual solvent from workup.1. Check the purity of the starting 3-methylbutylamine and acetic anhydride before starting the synthesis. 2. Refer to the Impurity Profile table below to identify potential side-products based on their mass or spectral characteristics. 3. Identify common laboratory solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) by their characteristic NMR shifts or GC retention times. Dry the product under high vacuum.
Amine Starting Material Still Present After Reaction 1. Insufficient acetylating agent. 2. Reaction not gone to completion.1. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. 2. Confirm reaction completion with TLC. If needed, add a small additional portion of the acetylating agent. To remove residual amine, perform an acidic wash (e.g., 1M HCl) during the workup.
Acidic Impurities (e.g., Acetic Acid) Detected 1. Incomplete removal during workup.1. Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate until the effervescence of CO₂ ceases. Perform multiple washes if necessary.

Data Presentation: Impurity Profile

The following table summarizes the key physical and analytical properties of this compound and its common impurities, which is useful for interpreting analytical data such as GC-MS results.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Common Mass Spec Fragments (m/z)
This compound (Product)CC(C)CCNC(=O)CC₇H₁₅NO129.20217.172, 60, 43, 30[4]
3-Methylbutylamine (Starting Material)CC(C)CCNC₅H₁₃N87.1696-9930, 44, 41, 27
Acetic Anhydride (Starting Material)CC(=O)OC(=O)CC₄H₆O₃102.09139.843, 42, 60
Acetic Acid (Byproduct)CC(=O)OC₂H₄O₂60.05118.143, 45, 60
N,N-Diacetyl-(3-methylbutyl)amine (Side-product)CC(C)CCN(C(=O)C)C(=O)CC₉H₁₇NO₂171.24>220 (est.)128, 86, 43

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using acetic anhydride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve 3-methylbutylamine (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether.

  • Acylation: Cool the solution to 0 °C in the ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

  • Workup - Quenching: Slowly add water to the reaction mixture to quench any unreacted acetic anhydride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted 3-methylbutylamine.

    • Wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize and remove acetic acid. Continue washing until no more CO₂ gas evolves.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Drying: Place the product under high vacuum to remove any remaining volatile impurities.

Protocol 2: GC-MS Analysis of Crude Product

This protocol provides a general method for analyzing the purity of the synthesized this compound.

  • Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Parameters (Example):

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 30 to 300.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak for this compound based on its expected retention time and mass spectrum (major fragments at m/z 72, 60, 43, 30).[4]

    • Identify impurity peaks by comparing their mass spectra with known library spectra and the data in the Impurity Profile table.

    • Calculate the relative purity by integrating the peak areas (assuming similar response factors for structurally related compounds).

Visualizations

The following diagrams illustrate the key chemical and logical processes involved in the synthesis and troubleshooting of this compound.

Reaction_Pathway Amine 3-Methylbutylamine Product This compound Amine->Product + Acetic Anhydride AcAn Acetic Anhydride AcAn->Product Byproduct Acetic Acid Product->Byproduct forms Diacetamide N,N-Diacetyl-(3-methylbutyl)amine (Over-acylation Impurity) Product->Diacetamide + Acetic Anhydride (Excess/Harsh Conditions)

Caption: Reaction pathway for the synthesis of this compound and a potential side-reaction.

Purification_Workflow start Crude Reaction Mixture (Product, Amine, Acetic Acid, Ac₂O) dissolve Dissolve in Organic Solvent (e.g., Ether) start->dissolve wash_acid Wash with 1M HCl dissolve->wash_acid aq_amine Aqueous Layer: 3-Methylbutylammonium Chloride (Removed) wash_acid->aq_amine wash_base Wash with sat. NaHCO₃ wash_acid->wash_base aq_acid Aqueous Layer: Sodium Acetate (Removed) wash_base->aq_acid wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Filter and Concentrate (Rotary Evaporation) dry->concentrate end Pure this compound concentrate->end

Caption: Standard liquid-liquid extraction workflow for product purification.

Troubleshooting_Workflow start Unexpected Analytical Result (e.g., Low Purity by GC) check_sm Review Starting Material Purity start->check_sm check_reaction Verify Reaction Completion (TLC) start->check_reaction check_workup Evaluate Workup Procedure start->check_workup sub_sm Source New Reagents check_sm->sub_sm Impure? sub_reaction Adjust Reaction Time/ Stoichiometry check_reaction->sub_reaction Incomplete? sub_workup Optimize pH/Number of Washes check_workup->sub_workup Ineffective? repurify Re-purify Product (Column Chromatography or Re-extraction) check_workup->repurify Contaminated? final_analysis Re-analyze Final Product sub_sm->final_analysis sub_reaction->final_analysis sub_workup->final_analysis repurify->final_analysis

Caption: Logical troubleshooting workflow for addressing purity issues in synthesis.

References

Storage conditions for long-term stability of N-Isopentylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, handling, and troubleshooting for the long-term stability of N-Isopentylacetamide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for N-Isopentylacetamide?

A1: For optimal long-term stability, N-Isopentylacetamide should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container to prevent moisture absorption and contamination. Refrigeration (2-8 °C) is advisable for extended storage periods.

Q2: How sensitive is N-Isopentylacetamide to light?

Q3: Can N-Isopentylacetamide be stored at room temperature?

A3: For short-term use, storage at a controlled room temperature (20-25 °C) is generally acceptable. However, for long-term stability and to minimize the risk of degradation, refrigerated conditions are recommended.

Q4: What are the primary degradation pathways for N-Isopentylacetamide?

A4: The primary degradation pathways for N-Isopentylacetamide are expected to be hydrolysis, photodegradation, and thermal decomposition.[1][3] Hydrolysis of the amide bond can yield isopentylamine and acetic acid, a reaction that can be catalyzed by acidic or basic conditions.

Q5: How can I detect degradation of my N-Isopentylacetamide sample?

A5: Degradation can be detected by a change in physical appearance (e.g., discoloration, clumping), a change in solubility, or the appearance of new peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS). A decrease in the purity of the main peak over time is a key indicator of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample Discoloration (Yellowing) Photodegradation or oxidation.Store the sample in an amber vial or a container protected from light. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Clumping or Change in Consistency Moisture absorption.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Decreased Purity or Appearance of Extra Peaks in Chromatography Chemical degradation (e.g., hydrolysis).Verify the pH of any solutions prepared with the compound; amides are more susceptible to hydrolysis under acidic or basic conditions.[4] For long-term storage of solutions, use a buffered system at a neutral pH and store at 2-8 °C.
Inconsistent Experimental Results Sample degradation leading to lower effective concentration.Re-analyze the purity of the stored N-Isopentylacetamide using a suitable analytical method (e.g., HPLC-UV). If degradation is confirmed, use a fresh, high-purity batch for experiments.

Stability and Storage Data

Since specific long-term stability data for N-Isopentylacetamide is not extensively published, the following table provides a summary of recommended storage conditions and potential stability outcomes based on general knowledge of aliphatic amides and ICH stability testing guidelines.[5][6] This information should be used as a guideline, and it is recommended to perform in-house stability studies for critical applications.

Condition Temperature Relative Humidity Light Condition Recommended Duration Expected Outcome for Aliphatic Amides
Long-Term 2-8 °CAmbientProtected from light> 24 monthsMinimal degradation expected.
Intermediate 25 °C60%Protected from light12 monthsMinor degradation may be observable over extended periods.
Accelerated 40 °C75%Protected from light6 monthsIncreased potential for hydrolysis and thermal degradation.
Photostability 25 °CAmbientExposed to UV/Vis lightVariablePotential for photodegradation, leading to discoloration and impurity formation.[1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of N-Isopentylacetamide and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • N-Isopentylacetamide reference standard

  • Sample of N-Isopentylacetamide for testing

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Standard Preparation: Accurately weigh and dissolve the N-Isopentylacetamide reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the N-Isopentylacetamide test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The appearance of new peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of N-Isopentylacetamide and identifying potential degradation pathways.

cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_pathways Potential Degradation Pathways LongTerm Long-Term (2-8°C, dark, dry) Purity Purity Assessment (e.g., HPLC) LongTerm->Purity Accelerated Accelerated (40°C/75% RH, dark) Accelerated->Purity Photostability Photostability (UV/Vis light) Photostability->Purity Degradants Degradant Identification (e.g., LC-MS) Purity->Degradants If purity decreases Hydrolysis Hydrolysis (Isopentylamine + Acetic Acid) Degradants->Hydrolysis Photodegradation Photodegradation (Amide bond cleavage) Degradants->Photodegradation Thermal Thermal Decomposition Degradants->Thermal

Caption: Logical workflow for N-Isopentylacetamide stability assessment.

References

Technical Support Center: Optimizing Acetamide Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of acetamide.

Troubleshooting Guides

This section addresses common issues encountered during acetamide hydrolysis experiments.

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient reaction time or temperature: Amide hydrolysis, particularly under neutral conditions, is slow.[1]Acidic/Basic Hydrolysis: Increase the reaction temperature by refluxing the mixture. Extend the reaction time, monitoring progress using techniques like TLC or LCMS. Enzymatic Hydrolysis: Ensure the reaction is maintained at the optimal temperature for the enzyme (e.g., 45-55 °C for Bacillus megaterium amidase).[2] Verify the enzyme's activity.
Inadequate catalyst concentration: The concentration of the acid or base catalyst may be too low to effectively promote hydrolysis.Increase the concentration of the acid (e.g., use 2N HCl) or base (e.g., use 2N NaOH) and heat the reaction mixture.[3]
Poor solubility of acetamide: If acetamide is not fully dissolved, the reaction will be slow and incomplete.Use a co-solvent like ethanol or THF to improve the solubility of acetamide in the reaction mixture.
Formation of Side Products Dehydration of acetamide: At high temperatures, particularly with a dehydrating agent, acetamide can dehydrate to form acetonitrile.Control the reaction temperature carefully. Avoid the use of strong dehydrating agents unless acetonitrile is the desired product.
Further reactions of products: The products, acetic acid and ammonia (or amine), can potentially react under certain conditions.Once the hydrolysis is complete, work up the reaction promptly to isolate the desired product and prevent subsequent reactions.
Difficulty in Product Isolation Separation of acetic acid from inorganic salts: In acidic hydrolysis, the product is mixed with ammonium salts (e.g., ammonium chloride). In basic hydrolysis, the product is a salt (e.g., sodium acetate).[4][5][6]Acidic Hydrolysis: After the reaction, the mixture can be cooled to crystallize the ammonium chloride, which can then be filtered off. The acetic acid can then be extracted from the filtrate using an organic solvent. Alternatively, ion exchange chromatography can be used.[7] Basic Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) to convert the sodium acetate to acetic acid. The acetic acid can then be extracted with an organic solvent.
Emulsion formation during extraction: The presence of salts and other components can lead to the formation of stable emulsions during the work-up.Add a saturated brine solution to the aqueous layer to break the emulsion. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing acetamide?

A1: The three primary methods for acetamide hydrolysis are:

  • Acid-Catalyzed Hydrolysis: This involves heating acetamide with a dilute acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to produce acetic acid and an ammonium salt.[4][5][6]

  • Base-Catalyzed Hydrolysis: This method involves heating acetamide with a strong base, such as sodium hydroxide (NaOH), to yield a salt of acetic acid (e.g., sodium acetate) and ammonia.[4][5][6]

  • Enzymatic Hydrolysis: This approach utilizes enzymes, such as amidase from bacteria like Bacillus megaterium, to catalyze the hydrolysis of acetamide to acetic acid and ammonia under milder conditions.[2]

Q2: Which hydrolysis method is "better," acidic or basic?

A2: The choice between acidic and basic hydrolysis depends on the desired final product and the stability of other functional groups in the molecule.

  • Acidic hydrolysis directly yields acetic acid. However, the conditions are harsh and may not be suitable for molecules with acid-labile functional groups.

  • Basic hydrolysis initially produces the carboxylate salt, which then needs to be acidified in a separate step to obtain the carboxylic acid. This method is often preferred if the starting material contains base-labile protecting groups that need to be preserved. Both methods typically require elevated temperatures.[3]

Q3: How can I monitor the progress of my acetamide hydrolysis reaction?

A3: Several techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture alongside the starting material (acetamide) on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product (acetic acid) indicate the reaction is proceeding.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This provides a more quantitative way to monitor the disappearance of the reactant and the appearance of the product.[8]

  • Gas Chromatography (GC): GC can be used to quantify the amount of remaining acetamide and the formed acetic acid.

  • pH Measurement: In unbuffered solutions, the pH of the reaction mixture will change as the reaction progresses (becoming more acidic in acidic hydrolysis due to the formation of acetic acid, and more basic in basic hydrolysis due to the formation of ammonia).

Q4: What are the typical byproducts of incomplete acetamide hydrolysis?

A4: The primary "byproduct" of incomplete hydrolysis is unreacted acetamide. Depending on the reaction conditions, side reactions are generally minimal. However, at very high temperatures, dehydration of acetamide to acetonitrile could occur.

Q5: Can I perform acetamide hydrolysis at room temperature?

A5: Chemical hydrolysis (acidic or basic) of acetamide at room temperature is extremely slow. Elevated temperatures are typically required to achieve a reasonable reaction rate.[3] However, enzymatic hydrolysis can be performed at or near room temperature, though the optimal temperature for many amidases is slightly elevated (e.g., 30-50 °C).

Data Presentation

Table 1: Comparison of Acetamide Hydrolysis Methods

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis Enzymatic Hydrolysis (using B. megaterium)
Catalyst Dilute strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH)Amidase enzyme
Products Acetic acid and ammonium salt[4][5][6]Carboxylate salt and ammonia[4][5][6]Acetic acid and ammonia[2]
Typical Temperature Reflux/Heating[4][5]Reflux/Heating[4][5]45-55 °C[2]
Typical pH < 1> 13~7.5 - 8.0[2]
Reaction Time Hours (dependent on concentration and temperature)Hours (dependent on concentration and temperature)Minutes to hours (dependent on enzyme and substrate concentration)
Key Advantage Direct formation of carboxylic acid.Can be milder for certain substrates.High specificity, mild conditions, environmentally friendly.
Key Disadvantage Harsh conditions, potential for side reactions with sensitive substrates.Requires a separate acidification step to obtain the carboxylic acid.Enzyme cost and stability can be a concern.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Acetamide

Materials:

  • Acetamide

  • 2 M Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve acetamide in 2 M HCl.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude acetic acid.

  • The product can be further purified by distillation if necessary.

Protocol 2: Base-Catalyzed Hydrolysis of Acetamide

Materials:

  • Acetamide

  • 2 M Sodium Hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve acetamide in 2 M NaOH.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC or LCMS.

  • Once the reaction is complete, allow the mixture to cool to room temperature in an ice bath.

  • Carefully acidify the reaction mixture to pH ~2 with concentrated HCl while stirring in the ice bath.

  • Transfer the acidified mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude acetic acid.

  • The product can be further purified by distillation if necessary.

Protocol 3: Enzymatic Hydrolysis of Acetamide using Bacillus megaterium Cells

Materials:

  • Acetamide

  • Resting cells of Bacillus megaterium exhibiting acetamide hydrolyzing activity

  • 0.1 M Sodium phosphate buffer (pH 7.5)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Prepare a reaction mixture containing acetamide and resting cells of B. megaterium in 0.1 M sodium phosphate buffer (pH 7.5).[2]

  • Incubate the mixture at 45 °C with shaking for a predetermined time (e.g., 20 minutes, but this may need optimization).[2]

  • Monitor the reaction progress by measuring the formation of ammonia or the disappearance of acetamide using a suitable assay.

  • To stop the reaction, the enzyme can be denatured by heating or by adding an acid or base.

  • Centrifuge the reaction mixture to pellet the cells.

  • The supernatant containing the acetic acid and ammonia can be collected for further purification if necessary.

Visualizations

experimental_workflow_acid_hydrolysis start Start dissolve Dissolve Acetamide in 2M HCl start->dissolve reflux Reflux for 2-3 hours dissolve->reflux cool Cool to Room Temperature reflux->cool extract Extract with Ethyl Acetate cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product Acetic Acid concentrate->product

Caption: Workflow for Acid-Catalyzed Acetamide Hydrolysis.

experimental_workflow_base_hydrolysis start Start dissolve Dissolve Acetamide in 2M NaOH start->dissolve reflux Reflux for 2-3 hours dissolve->reflux cool Cool to Room Temperature reflux->cool acidify Acidify to pH ~2 with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product Acetic Acid concentrate->product

Caption: Workflow for Base-Catalyzed Acetamide Hydrolysis.

experimental_workflow_enzymatic_hydrolysis start Start mix Mix Acetamide & B. megaterium in Phosphate Buffer (pH 7.5) start->mix incubate Incubate at 45°C mix->incubate monitor Monitor Reaction incubate->monitor stop Stop Reaction monitor->stop centrifuge Centrifuge stop->centrifuge collect Collect Supernatant centrifuge->collect product Acetic Acid & Ammonia in Solution collect->product troubleshooting_guide start Experiment Issue low_conversion Low/No Conversion start->low_conversion side_products Side Products start->side_products isolation_issues Isolation Issues start->isolation_issues temp_time Insufficient Temp/Time? low_conversion->temp_time catalyst Inadequate Catalyst? low_conversion->catalyst solubility Poor Solubility? low_conversion->solubility dehydration Dehydration? side_products->dehydration separation Separation Difficulty? isolation_issues->separation emulsion Emulsion? isolation_issues->emulsion increase_temp_time Increase Temp/Time temp_time->increase_temp_time Yes increase_catalyst Increase Catalyst Conc. catalyst->increase_catalyst Yes use_cosolvent Use Co-solvent solubility->use_cosolvent Yes control_temp Control Temperature dehydration->control_temp Yes purification_method Optimize Purification separation->purification_method Yes add_brine Add Brine/Centrifuge emulsion->add_brine Yes

References

Technical Support Center: Large-Scale Synthesis of N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of N-(3-Methylbutyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful and efficient production.

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter during the large-scale synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using techniques like GC-MS or HPLC. - Gradually increase the reaction temperature in small increments, ensuring it does not lead to side product formation. - Extend the reaction time and monitor for completion.
Suboptimal Reagent Stoichiometry: Incorrect molar ratio of 3-methylbutylamine to the acetylating agent.- Ensure accurate measurement and dispensing of reactants. - A slight excess of the amine may be used to drive the reaction to completion, but this may complicate purification.
Poor Quality Reagents: Degradation or impurities in starting materials.- Use high-purity 3-methylbutylamine and acetylating agent (e.g., acetic anhydride). - Verify the purity of reagents before use.
Product Contamination/ Impurities Side Reactions: Over-acylation or other side reactions due to excessive temperature or prolonged reaction times.- Maintain strict temperature control throughout the reaction. - Optimize reaction time to maximize product formation while minimizing side reactions.
Incomplete Removal of Starting Materials: Inefficient purification process.- Employ an appropriate work-up procedure, such as washing with a dilute base to remove unreacted acetic anhydride and acetic acid. - Utilize fractional distillation or recrystallization for final purification.
Difficulty in Product Isolation Emulsion Formation during Work-up: Formation of a stable emulsion between the organic and aqueous layers.- Add a saturated brine solution to help break the emulsion. - Consider using a different solvent for extraction.
Product Loss during Purification: Loss of product during distillation or recrystallization.- Optimize distillation parameters (pressure, temperature) to minimize loss. - Carefully select a suitable recrystallization solvent to maximize recovery.
Exothermic Reaction Runaway Poor Heat Dissipation: Inadequate cooling capacity for the large-scale reactor.- Ensure the reactor's cooling system is sufficient for the reaction scale. - Add the acetylating agent portion-wise or via a controlled addition funnel to manage the exotherm. - Monitor the internal temperature of the reactor closely.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for the large-scale synthesis of this compound?

A1: The most common method is the acylation of 3-methylbutylamine with acetic anhydride.[1] This method is often preferred for its simplicity and high yield.[1] The reaction is typically carried out under aqueous conditions or in a suitable solvent.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to control include:

  • Temperature: The acylation reaction is exothermic. Proper temperature control is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow and controlled addition of the acetylating agent helps to manage the exothermic nature of the reaction and maintain a consistent temperature profile.

  • Agitation: Efficient stirring is necessary to ensure proper mixing of reactants and uniform heat distribution.

  • Purity of Starting Materials: Using high-purity 3-methylbutylamine and acetic anhydride is essential to minimize impurities in the final product.

Q3: What are the common impurities observed in the synthesis of this compound and how can they be minimized?

A3: Common impurities may include unreacted 3-methylbutylamine, acetic acid (byproduct from using acetic anhydride), and potentially diacetamide if the reaction conditions are too harsh. To minimize these:

  • Ensure the reaction goes to completion to consume the starting materials.

  • A basic wash (e.g., with sodium bicarbonate solution) during the work-up can effectively remove acidic impurities like acetic acid.[2]

  • Careful control of reaction temperature and time can prevent the formation of over-acylated byproducts.

Q4: What are the recommended purification techniques for large-scale production?

A4: For large-scale purification, vacuum distillation is a common and effective method to obtain high-purity this compound.[2] Recrystallization can also be employed if a suitable solvent system is identified. For complex mixtures, flash chromatography can be used, though it may be less practical for very large quantities.

Q5: Are there any specific safety precautions to consider for this large-scale synthesis?

A5: Yes, safety is paramount.

  • Exothermic Reaction: Be prepared to manage the heat generated during the reaction with an adequate cooling system.

  • Reagent Handling: Both 3-methylbutylamine and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific large-scale equipment and conditions.

Materials:

  • 3-Methylbutylamine

  • Acetic Anhydride

  • Ethyl Acetate

  • 5% Aqueous Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, charge 3-methylbutylamine and water (or a suitable solvent like ethyl acetate).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add acetic anhydride from the dropping funnel while maintaining the internal temperature below a predetermined limit (e.g., 20-30 °C).

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by GC-MS until completion (typically 0.5-2 hours).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Wash the organic layer with brine to aid in phase separation.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure this compound as a clear liquid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol [3]
Boiling Point217.1 °C at 760 mmHg[4]
Density0.859 g/cm³[4]
Flash Point116.4 °C[4]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage cluster_product Final Product Reactants 3-Methylbutylamine + Acetic Anhydride Reaction Acylation Reaction (Controlled Temperature) Reactants->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Wash_Base Wash with NaHCO3 (aq) Extraction->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Drying over Na2SO4 Wash_Brine->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product Pure this compound Distillation->Final_Product

References

Validation & Comparative

A Comparative Analysis of N-(3-Methylbutyl)acetamide and Other Chemical Attractants for Polistes Wasps

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Ecology and Pest Management

Introduction: The management of Polistes paper wasp populations, which can pose a significant nuisance and stinging hazard, has driven research into effective chemical attractants for trapping and monitoring. Among the compounds investigated, N-(3-Methylbutyl)acetamide, a key volatile component of wasp venom, has shown promise. This guide provides a comparative overview of the performance of this compound against other commonly studied Polistes wasp attractants, supported by available experimental data.

While direct comparative studies testing a wide array of attractants in a single experiment are limited, this guide synthesizes findings from various field trials to offer a quantitative and methodological comparison. The data presented herein is intended to aid researchers and pest management professionals in the selection and application of appropriate attractants for Polistes species.

Comparative Performance of Polistes Wasp Attractants

The effectiveness of different chemical attractants for Polistes wasps varies considerably depending on the species, geographical location, and season. The following table summarizes quantitative data from field studies on the capture rates of various attractants. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution.

AttractantTarget Polistes SpeciesMean No. of Wasps Captured (± SEM)Control (Mean No. of Wasps)Study Location(s)Source
This compound P. aurifer (males & females)2.5 ± 0.60.2 ± 0.1Washington, USA[1][2]
P. metricus (males & females)1.8 ± 0.50.2 ± 0.1Florida, Georgia, South Carolina, USA[1][2]
P. dorsalis (males)1.2 ± 0.40.2 ± 0.1Florida, Georgia, South Carolina, USA[1][2]
P. bellicosus (males)1.1 ± 0.30.2 ± 0.1Florida, Georgia, South Carolina, USA[1][2]
Acetic Acid + Isobutanol Polistes spp.Significant captures reported, but specific mean and SEM not provided in this format. Data indicates attraction for several Polistes species.Not specified in summaryNorth America[3][4]
P. auriferSignificant numbers captured; dose-dependent relationship with isobutanol.Not specified in summaryNot specified[3]
Citrus-Based Sodas P. fuscatus, P. metricus, P. dominulusData indicates superiority to isobutanol-acetic acid mixture for almost all wasp species tested, though specific capture numbers for Polistes are not detailed.Isobutanol-acetic acid mixtureNot specified[5][6]
Honey (diluted) Various social wasps including PolistesHighest total and average abundance compared to banana and guava juices.Banana and guava juicesMinas Gerais, Brazil[7]
Fermented Sweet Baits (general) Polistes spp.Generally effective, but quantitative data varies widely depending on the specific bait and conditions.Varies by studyVarious[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating Polistes wasp attractants.

Field Trials of this compound
  • Objective: To determine the attractiveness of this compound to various Polistes species in the field.

  • Traps: White sticky traps were used in the experiments.

  • Lure Preparation: The lure consisted of a rubber septum loaded with 100 µg of synthetic this compound dissolved in hexane. Control traps were baited with a rubber septum treated only with hexane.

  • Experimental Design: Traps were deployed in locations with known Polistes activity, such as on or near structures where wasps aggregate. Traps were typically hung at a height of 1.5 to 2 meters above the ground. The placement of treatment and control traps was randomized, and traps were spaced at least 10 meters apart to minimize interference.

  • Data Collection: Traps were collected after a set period, usually 24 to 48 hours. The number of captured wasps of each species and sex was recorded.

  • Source: Based on the methodology described in Elmquist et al. (2020).[1][2]

Field Trials of Acetic Acid and Isobutanol
  • Objective: To evaluate the attractiveness of a combination of acetic acid and isobutanol to various social wasp species, including Polistes.

  • Traps: Commercially available wasp traps, often yellow in color, were used.

  • Lure Preparation: The attractant consisted of a solution of acetic acid in water, with isobutanol dispensed from a separate vial or a controlled-release device within the trap. Various concentrations and release rates were tested in different studies. For example, traps could be baited with a solution of 0.125% to 2% acetic acid in water, with 1 ml of isobutanol in a polyethylene cap.

  • Experimental Design: Traps were placed in areas with high wasp populations. A randomized block design was often employed, with different lure combinations and a control (e.g., water only) being tested simultaneously. Traps were spaced to prevent interference.

  • Data Collection: The number and species of trapped wasps were recorded at regular intervals.

  • Source: Based on methodologies described in Landolt et al. (2000) and Landolt and Zhang (2016).[3][4][8]

Comparative Trials of Fermented Sweet Baits
  • Objective: To compare the efficiency of different sweet baits in attracting social wasps.

  • Traps: Traps were constructed from 2-liter PET bottles with triangular openings.

  • Lure Preparation: Different attractants were prepared, such as diluted honey (1:1 ratio with water) and fruit juices (e.g., banana or guava) prepared with sugar and water.

  • Experimental Design: Traps baited with the different attractants were set up in the field. The arrangement of the traps was randomized to avoid positional bias.

  • Data Collection: The traps were checked periodically, and the captured wasps were collected, identified, and counted.

  • Source: Based on the methodology described in a 2025 study on attractive baits.[7]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

Attractant_Testing_Workflow cluster_prep Preparation Phase cluster_field Field Experimentation cluster_analysis Data Analysis A Select Candidate Attractants B Synthesize or Prepare Lures A->B C Design and Prepare Traps B->C E Deploy Traps (Treatment & Control) C->E D Select Field Sites D->E F Collect Traps after Predefined Period E->F G Identify and Count Captured Wasps F->G H Statistical Analysis (e.g., ANOVA) G->H I Compare Effectiveness of Attractants H->I

Caption: A generalized workflow for testing the efficacy of Polistes wasp attractants.

Venom_Signaling_Pathway cluster_source Source of Attractant cluster_compound Key Volatile Compound cluster_response Behavioral Response Venom Polistes Wasp Venom MBA This compound Venom->MBA contains Attraction Attraction of Conspecifics (males and females) MBA->Attraction elicits Aggregation Aggregation for Mating Attraction->Aggregation leads to

Caption: Proposed signaling pathway for this compound as a Polistes attractant.

Conclusion

This compound is a demonstrated attractant for several species of Polistes wasps, particularly within the Fuscopolistes subgenus.[1][2] Its role as a component of venom suggests a function in chemical communication, potentially related to mating aggregations.[1] Other attractants, such as the combination of acetic acid and isobutanol, as well as various fermented sweet baits, have also shown efficacy in trapping Polistes wasps.[3][4][7] Notably, some studies suggest that commercially available citrus-based sodas can be more effective than the acetic acid and isobutanol mixture for a range of wasp species, including Polistes.[5][6]

The selection of an appropriate attractant will depend on the target species, the goals of the trapping program (e.g., monitoring vs. control), and environmental considerations. Further research conducting direct, side-by-side comparisons of these leading attractants in standardized field trials is necessary to provide a more definitive ranking of their performance and to optimize their use for the effective management of Polistes wasp populations.

References

Validating the Purity of N-(3-Methylbutyl)acetamide using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed methodologies for validating the purity of N-(3-Methylbutyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein allows for a clear distinction between the target compound and potential process-related impurities.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. For this compound, a compound often synthesized via the acylation of 3-methyl-1-butylamine, NMR provides a definitive method to identify and quantify the main component and any residual starting materials or by-products. This guide outlines the expected ¹H and ¹³C NMR spectral data for this compound and compares it with the experimental data of common impurities such as 3-methyl-1-butylamine, acetic anhydride, and acetic acid. A detailed protocol for quantitative NMR (qNMR) is also provided to enable researchers to accurately determine the purity of their samples.

Comparison of NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental chemical shifts for its potential impurities. These tables serve as a valuable reference for identifying signals in an NMR spectrum of a synthesized this compound sample.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundCH₃ (isobutyl)CH (isobutyl)CH₂ (isobutyl)CH₂ (N-CH₂)NHCH₃ (acetyl)Other
This compound (Predicted) 0.92 (d, 6H)1.65 (m, 1H)1.39 (q, 2H)3.19 (t, 2H)7.5 (br s, 1H)1.98 (s, 3H)
3-Methyl-1-butylamine (Experimental) 0.90 (d, 6H)1.64 (m, 1H)1.38 (q, 2H)2.68 (t, 2H)1.15 (s, 2H)
Acetic Anhydride (Experimental) 2.20 (s, 6H)
Acetic Acid (Experimental) 2.09 (s, 3H)11.5 (br s, 1H)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundCH₃ (isobutyl)CH (isobutyl)CH₂ (isobutyl)N-CH₂ C=O CH₃ (acetyl)
This compound (Predicted) 22.525.938.737.8170.223.2
3-Methyl-1-butylamine (Experimental) 22.726.240.042.4
Acetic Anhydride (Experimental) 167.322.2
Acetic Acid (Experimental) 177.721.3

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality, reproducible NMR data for purity determination.

Quantitative NMR (qNMR) Protocol for Purity Assessment

Quantitative NMR (qNMR) is a precise method for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

1. Selection of Internal Standard:

  • The internal standard must have a high purity (certified reference material is recommended).

  • It should be stable and not react with the sample or the solvent.

  • Its NMR signals should not overlap with any signals from the analyte or impurities.

  • It should be accurately weighed.

  • For this compound in CDCl₃, suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a specific amount of the chosen internal standard (e.g., 5-10 mg).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Optimize the acquisition parameters for quantitative analysis:

    • Pulse Angle: Use a 90° pulse.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all nuclei. A typical starting point is 30-60 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Receiver Gain (rg): Adjust the receiver gain to avoid signal clipping.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired FID.

  • Perform phase correction and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the key processes in validating the purity of this compound using NMR.

NMR_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq Transfer to NMR tube processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity integration->calculation report Purity Report calculation->report Final Purity Value

Caption: Workflow for quantitative NMR (qNMR) purity determination.

NMR_Signal_Analysis cluster_main This compound Signals cluster_impurities Potential Impurity Signals main_ch3_isobutyl CH3 (isobutyl) ~0.9 ppm (doublet) main_ch_isobutyl CH (isobutyl) ~1.6 ppm (multiplet) main_ch2_isobutyl CH2 (isobutyl) ~1.4 ppm (quartet) main_n_ch2 N-CH2 ~3.2 ppm (triplet) main_nh NH ~7.5 ppm (broad singlet) main_ch3_acetyl CH3 (acetyl) ~2.0 ppm (singlet) imp_amine_nh2 3-Methyl-1-butylamine NH2 ~1.15 ppm (singlet) imp_anhydride Acetic Anhydride CH3 ~2.2 ppm (singlet) imp_acid_ch3 Acetic Acid CH3 ~2.1 ppm (singlet) imp_acid_oh Acetic Acid OH ~11.5 ppm (broad singlet) spectrum Experimental 1H NMR Spectrum spectrum->main_ch3_isobutyl Identify & Integrate spectrum->main_ch_isobutyl Identify & Integrate spectrum->main_ch2_isobutyl Identify & Integrate spectrum->main_n_ch2 Identify & Integrate spectrum->main_nh Identify spectrum->main_ch3_acetyl Identify & Integrate spectrum->imp_amine_nh2 Check for Presence spectrum->imp_anhydride Check for Presence spectrum->imp_acid_ch3 Check for Presence spectrum->imp_acid_oh Check for Presence

Caption: Logical relationship for NMR signal identification and analysis.

Unveiling the Biological Potential: A Comparative Analysis of N-(3-Methylbutyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel bioactive compounds, a comprehensive comparative analysis of N-(3-Methylbutyl)acetamide and its structural analogs has revealed key insights into their biological activities. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the structure-activity relationships within this class of compounds, supported by experimental data.

This compound, a compound found in various natural sources including wasp venom and certain fermented beverages, has garnered interest for its potential biological applications.[1] This guide delves into the antimicrobial properties of this compound and a series of its N-alkyl analogs, offering a clear comparison of their efficacy.

Comparative Antimicrobial Activity

A systematic evaluation of a series of N-alkylacetamides has demonstrated that their antimicrobial activity is significantly influenced by the structure of the N-alkyl substituent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (referred to as Isovalerylamide in the study) and its analogs against a panel of Gram-positive bacteria.

CompoundN-Alkyl GroupS. aureus (MIC, µg/mL)S. pyogenes (MIC, µg/mL)D. pneumoniae (MIC, µg/mL)
N-Propylacetamiden-Propyl>1000>1000>1000
N-Butylacetamiden-Butyl>1000>1000>1000
This compound Isobutyl 500 125 250
N-Amylacetamiden-Amyl1000500500
N-Hexylacetamiden-Hexyl>1000>10001000
N-Heptylacetamiden-Heptyl>1000>1000>1000
N-Octylacetamiden-Octyl>1000>1000>1000
Data sourced from Kabara et al., 1972.[2]

The data indicates that this compound exhibits the most potent antimicrobial activity among the tested straight-chain and branched-chain N-alkylacetamides, particularly against Streptococcus pyogenes and Diplococcus pneumoniae.[2] Generally, the amide derivatives were found to be less active than their corresponding amine counterparts and primarily affected the more susceptible Gram-positive organisms.[2]

Structure-Activity Relationship

The observed biological activity is intrinsically linked to the chemical structure of the N-alkyl chain. The following diagram illustrates the relationship between the N-alkyl substituent and the resulting antimicrobial activity.

SAR cluster_0 N-Alkyl Chain Modification cluster_1 Antimicrobial Activity N-Propyl N-Propyl Low Low N-Propyl->Low N-Butyl N-Butyl N-Butyl->Low Isobutyl N-(3-Methylbutyl) (Isobutyl) Highest Highest Isobutyl->Highest N-Amyl N-Amyl Moderate Moderate N-Amyl->Moderate N-Hexyl N-Hexyl N-Hexyl->Low N-Heptyl N-Heptyl N-Heptyl->Low N-Octyl N-Octyl N-Octyl->Low

Structure-Activity Relationship of N-Alkylacetamides

The branching in the isobutyl group of this compound appears to be a key factor for its enhanced antimicrobial efficacy compared to its straight-chain analogs.[2]

Experimental Protocols

The antimicrobial activity data presented in this guide was obtained using a standardized broth dilution method.

Microorganism Preparation: Bacterial strains were maintained on appropriate agar slants and transferred to broth cultures prior to testing. The inoculum was standardized to a specific cell density for each experiment.

Minimum Inhibitory Concentration (MIC) Assay: A serial two-fold dilution of each test compound was prepared in a suitable broth medium in test tubes. Each tube was then inoculated with the standardized bacterial suspension. Control tubes containing no test compound were included for each bacterial strain. The tubes were incubated under optimal conditions for bacterial growth. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2]

The following workflow diagram illustrates the key steps in the MIC determination process.

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Diluted Compounds with Bacteria prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination

Conclusion

This comparative guide highlights the superior antimicrobial activity of this compound relative to its straight-chain N-alkyl analogs. The data strongly suggests that the branched alkyl chain is a critical determinant for its biological function. These findings provide a valuable foundation for the rational design of new acetamide-based compounds with potentially enhanced therapeutic properties. Further research is warranted to explore the broader biological activity spectrum of this compound and its analogs and to elucidate their precise mechanisms of action.

References

Comparative Efficacy of N-(3-Methylbutyl)acetamide Across Wasp Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of N-(3-Methylbutyl)acetamide (MBA) reveals species-specific efficacy as both an attractant and a potential component in repellent formulations for various wasp species. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of MBA's performance against other semiochemicals.

This compound, a key volatile compound found in the venom of numerous vespid wasps, demonstrates a dual role in wasp chemical communication, acting as a potent attractant for certain species while its derivatives show repellent properties in others. This guide provides a detailed comparison of its efficacy, alongside data for alternative compounds, supported by experimental protocols and conceptualized signaling pathways.

Data Presentation: Quantitative Efficacy

The following tables summarize the attractive and repellent effects of this compound and alternative compounds on various wasp species based on field trapping and laboratory bioassays.

Table 1: Attractant Efficacy of this compound (MBA) on Polistes Species

Wasp SpeciesLureMean No. Wasps Captured (± SEM) in Baited TrapMean No. Wasps Captured (± SEM) in Control TrapStudy Location(s)
Polistes aurifer (male)MBA1.76 ± 0.280.80 ± 0.20Yakima Co., WA, USA
Polistes aurifer (female)MBA0.57 ± 0.120.26 ± 0.08Yakima Co., WA, USA
Polistes metricus (male & female)MBA15.82 ± 4.212.91 ± 1.66FL, GA, SC, USA
Polistes metricus (female)MBA12.00 ± 4.703.81 ± 3.11FL, GA, SC, USA
Polistes dorsalis (male)MBA4.18 ± 1.270.73 ± 0.49FL, GA, SC, USA
Polistes bellicosus (male)MBA5.27 ± 2.260.36 ± 0.24FL, GA, SC, USA
*Statistically significant difference between baited and control traps. Data sourced from Elmquist, et al. (2020).[1]

Table 2: Comparative Attractant Efficacy of Alternative Compounds on Vespula and Polistes Species

Wasp SpeciesLureMean No. Wasps CapturedStudy Context
Vespula germanicaAcetic Acid + IsobutanolHighAttracted significantly more wasps than control.[2]
Vespula pensylvanicaHeptyl ButyrateHighA very good attractant for this species.[1][3]
Vespula pensylvanicaAcetic Acid + IsobutanolHighAttracted a large number of wasps.[2]
Vespula vulgarisHeptyl ButyrateHighAttracted significantly more wasps than control.[4]
Polistes spp.Acetic Acid + IsobutanolHighAttracted various Polistes species.[1]

Table 3: Repellent and Alarm Pheromone Activity Associated with this compound and Related Compounds

Wasp SpeciesCompoundObserved EffectStudy Finding
Vespula vulgarisN-(3-methylbutyl)butanamide (MBB)Strong RepellentShowed a strong repellent effect on workers to honeydew volatiles at all doses tested. MBA was also present in the venom.[2][5]
Vespula squamosaThis compound (MBA)Alarm PheromoneElicits recruitment and attack behavior.[1]
Vespula maculifronsThis compound (MBA)Alarm PheromoneElicits recruitment and attack behavior at nest sites.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Field Trapping Bioassay for Attractants

Objective: To determine the attractiveness of a test compound to wasp species in a natural environment.

Materials:

  • Sticky traps (e.g., TrapStik for wasps).

  • Lure dispenser (e.g., rubber septa, polyethylene sachets).

  • Test compound (e.g., this compound).

  • Control lure (dispenser with no compound).

  • Mounting posts or structures for trap deployment.

  • GPS device for recording trap locations.

  • Data collection sheets.

Procedure:

  • Select multiple test sites with known wasp activity.

  • At each site, deploy traps in pairs, with one trap baited with the test compound and the other with a control.

  • Ensure a minimum distance (e.g., 10 meters) between traps within a pair and between pairs to avoid interference.

  • Mount traps at a consistent height (e.g., 1.5 meters) on posts or existing structures.

  • Randomize the position of the baited and control traps at each site to minimize positional bias.

  • Leave the traps in the field for a predetermined period (e.g., 24-48 hours).

  • After the trapping period, collect the traps and count the number of individuals of each target wasp species captured.

  • Analyze the data using appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test) to compare the number of wasps captured in baited versus control traps.

Y-Tube Olfactometer Bioassay for Repellency/Attraction

Objective: To assess the preference of individual wasps for a test odor versus a control in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer.

  • Air pump or compressed air source.

  • Flow meters to regulate airflow.

  • Charcoal and water flasks for air purification and humidification.

  • Odor sources (e.g., filter paper treated with the test compound in a solvent, and a solvent-only control).

  • Test wasps (acclimatized to laboratory conditions).

  • Observation chamber at the base of the Y-tube.

Procedure:

  • Set up the Y-tube olfactometer, ensuring a constant and equal airflow through both arms (e.g., 200 mL/min).

  • Introduce the odor sources into the designated chambers connected to each arm of the Y-tube. One arm will contain the test compound, and the other will serve as the control.

  • Introduce a single wasp into the base of the Y-tube.

  • Observe the wasp's behavior and record its first choice of arm (the arm it enters completely) and the time spent in each arm over a set period (e.g., 5 minutes).

  • A choice is typically recorded when the wasp moves a certain distance past the 'Y' junction into one of the arms.

  • After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

  • Rotate the position of the test and control arms between trials to control for any spatial bias.

  • Repeat the experiment with a sufficient number of individual wasps to obtain robust data.

  • Analyze the data using a chi-square test or binomial test to determine if there is a significant preference for one arm over the other.

Electroantennography (EAG)

Objective: To measure the electrical response of a wasp's antenna to a specific volatile compound, indicating olfactory receptor sensitivity.

Materials:

  • Intact wasp or excised antenna.

  • Micromanipulators.

  • Glass capillary electrodes filled with a saline solution.

  • Reference and recording electrodes (e.g., Ag/AgCl wires).

  • EAG probe and amplifier.

  • Data acquisition system and software.

  • Odor delivery system (e.g., a puffer that delivers a controlled pulse of air over the antenna).

  • Test compound diluted in a solvent.

Procedure:

  • Immobilize the wasp or prepare the excised antenna.

  • Insert the reference electrode into the head or base of the antenna.

  • Carefully bring the recording electrode into contact with the tip of the antenna.

  • Deliver a continuous stream of purified, humidified air over the antenna.

  • Introduce a pulse of air carrying the test compound into the continuous airstream.

  • Record the resulting depolarization of the antennal membrane (the EAG response).

  • Allow the antenna to recover before presenting the next stimulus.

  • Test a range of concentrations of the test compound and control stimuli (e.g., solvent alone).

  • Analyze the amplitude of the EAG responses to different stimuli to determine the antenna's sensitivity.

Mandatory Visualizations

Hypothetical Olfactory Signaling Pathway in Wasps

The following diagram illustrates a generalized insect olfactory signal transduction pathway, which is hypothesized to be similar in wasps for the detection of compounds like this compound.

Olfactory_Signaling_Pathway cluster_dendrite Olfactory Sensory Neuron Dendrite MBA This compound ORX Odorant Receptor (ORx) (Specific for MBA) MBA->ORX Binds to Ion_Channel Ion Channel Opening ORX->Ion_Channel Activates Orco Orco (Co-receptor) Orco->Ion_Channel Forms complex with ORx Depolarization Membrane Depolarization Ion_Channel->Depolarization Allows cation influx (Na+, Ca2+) Signal Action Potential to Brain Depolarization->Signal

Caption: Hypothetical signaling pathway for this compound detection in wasps.

Experimental Workflow for Efficacy Testing

This diagram outlines the logical flow of experiments to determine the behavioral efficacy of a semiochemical like this compound.

Experimental_Workflow cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Physiological Screening cluster_2 Phase 3: Behavioral Assays (Lab) cluster_3 Phase 4: Field Trials A Compound Synthesis (this compound) B Purity Analysis (GC-MS, NMR) A->B C Electroantennography (EAG) B->C D Y-tube/Four-arm Olfactometer C->D E Field Trapping Experiments D->E F Data Analysis & Efficacy Determination E->F

Caption: Workflow for testing the efficacy of this compound on wasps.

References

A comparative study of synthesis methods for N-Isopentylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary methods for the synthesis of N-Isopentylacetamide, a valuable amide in various research and development applications. The comparison focuses on traditional chemical methods and a greener, biocatalytic approach, with supporting experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Synthesis Methods

The selection of a synthetic route for N-Isopentylacetamide is often a trade-off between reaction speed, yield, cost, and environmental impact. The following table summarizes the key quantitative metrics for the three discussed methods.

ParameterMethod 1: Acetyl ChlorideMethod 2: Acetic AnhydrideMethod 3: Enzymatic Synthesis
Yield (%) ~75-80 (estimated for aliphatic amines)>95 (for analogous primary amines)Up to 98 (for analogous primary amines)
Purity (%) High (after workup)High (after workup)Very High (minimal byproducts)
Reaction Time 1 hour30 minutes2 - 24 hours
Reaction Temperature Room Temperature60°C45°C
Key Reagents Isopentylamine, Acetyl ChlorideIsopentylamine, Acetic AnhydrideIsopentylamine, an acetyl donor (e.g., ethyl acetate), Lipase (e.g., Novozym 435)
Environmental Impact Use of corrosive and hazardous acetyl chloride and organic solvents.Use of a corrosive anhydride.Biocatalyst is biodegradable; milder reaction conditions.[1][2]

Method 1: Synthesis via Acetyl Chloride

This traditional method involves the acylation of isopentylamine with acetyl chloride. It is a rapid and generally high-yielding reaction.

Experimental Protocol

A detailed procedure for the acetylation of a primary aliphatic amine using acetyl chloride in an environmentally benign brine solution is as follows[3]:

  • Dissolve 5g (0.038 mol, 1.5 eqv.) of sodium acetate trihydrate in 50 ml of brine solution.

  • Add 0.025 mol of isopentylamine and 3.8 ml (0.028 mol, 1.1 eqv.) of triethylamine in 10 ml of acetone to the brine solution.

  • To this mixture, add 2 ml of acetyl chloride (0.028 mol, 1.1 eqv.) in 3 ml of acetone drop-wise with continuous stirring at room temperature.

  • Stir the reaction mixture for an additional hour.

  • Acidify the reaction mixture with concentrated HCl.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain N-isopentylacetamide.

// Nodes Isopentylamine [label="Isopentylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylChloride [label="Acetyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="Reaction\n(Brine, Acetone, TEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidification &\nExtraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Isopentylacetamide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isopentylamine -> ReactionVessel; AcetylChloride -> ReactionVessel; ReactionVessel -> Workup [label="1 hr, RT"]; Workup -> Product; } dot

Synthesis of N-Isopentylacetamide via Acetyl Chloride

Method 2: Synthesis via Acetic Anhydride

Another common approach is the acylation of isopentylamine using acetic anhydride. This method is also efficient and often provides high yields.

Experimental Protocol

The following is a general procedure for the solvent-free acetylation of a primary amine with acetic anhydride[4][5]:

  • In a round-bottom flask, mix isopentylamine (1 equivalent) and acetic anhydride (1.5 to 2 equivalents).

  • Heat the mixture at 60°C with stirring for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to quench the excess acetic anhydride.

  • Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-isopentylacetamide.

// Nodes Isopentylamine [label="Isopentylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; AceticAnhydride [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Solvent-free)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; QuenchWorkup [label="Quenching &\nWorkup", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Isopentylacetamide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isopentylamine -> Reaction; AceticAnhydride -> Reaction; Reaction -> QuenchWorkup [label="30 min, 60°C"]; QuenchWorkup -> Product; } dot

Synthesis of N-Isopentylacetamide via Acetic Anhydride

Method 3: Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative for amide synthesis. Lipases, such as Candida antarctica lipase B (Novozym 435), are commonly employed for this transformation.

Experimental Protocol

A general procedure for the enzymatic synthesis of an N-acyl amide is as follows[6]:

  • To a solution of an acetyl donor (e.g., ethyl acetate, 1 equivalent) in a suitable organic solvent (e.g., a 1:1 mixture of hexanes and isopropyl ether), add isopentylamine (1.2 equivalents).

  • Add immobilized Candida antarctica lipase (Novozym 435, e.g., 100 mg).

  • Heat the reaction mixture to 45°C and stir until the reaction is complete (monitored by TLC, typically 2-24 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography to obtain pure N-isopentylacetamide.

// Nodes Isopentylamine [label="Isopentylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylDonor [label="Acetyl Donor\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeReaction [label="Enzymatic Reaction\n(Novozym 435, Solvent)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FiltrationPurification [label="Filtration &\nPurification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Isopentylacetamide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isopentylamine -> EnzymeReaction; AcetylDonor -> EnzymeReaction; EnzymeReaction -> FiltrationPurification [label="2-24 hr, 45°C"]; FiltrationPurification -> Product; } dot

Enzymatic Synthesis of N-Isopentylacetamide

Concluding Remarks

The choice of synthesis method for N-Isopentylacetamide depends on the specific requirements of the researcher or organization. For rapid synthesis with high yields, traditional methods using acetyl chloride or acetic anhydride are effective, with the latter being slightly more advantageous in terms of reported yield and reaction time for analogous amines. However, for applications where environmental impact and process safety are critical, the enzymatic approach presents a compelling green alternative, offering high purity and selectivity under mild conditions, albeit with a longer reaction time. The reusability of the immobilized enzyme can also offer cost benefits in the long run.[7][8] Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy.

References

Validating N-(3-Methylbutyl)acetamide as a True Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of N-(3-Methylbutyl)acetamide, a volatile organic compound identified as a key semiochemical in various insect species. Through a review of existing literature, this document objectively compares its performance as a pheromone with other alternatives, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Executive Summary

This compound has been conclusively identified as a potent attractant and a key component of the pheromonal communication systems in several insect species, most notably in social wasps of the genus Polistes and certain fruit flies of the genus Bactrocera. Field studies and laboratory assays have demonstrated its efficacy in eliciting behavioral responses, and electrophysiological recordings have confirmed its detection by insect antennae. This guide synthesizes the available quantitative data and experimental methodologies to validate its role as a true pheromone.

Behavioral Assays: Evidence of Attraction

Field trapping experiments are a cornerstone in validating the behavioral activity of a putative pheromone. A study by Elmquist et al. (2020) provided robust quantitative data on the attractiveness of this compound to several species of Polistes wasps.[1][2]

Table 1: Field Trapping of Polistes Wasps with this compound (MBA) Baited Lures [1]

Wasp SpeciesLocationMean ± SEM Wasps Caught/Trap (MBA)Mean ± SEM Wasps Caught/Trap (Control)
P. aurifer (male)Yakima Co., WA1.76 ± 0.280.80 ± 0.20
P. aurifer (female)Yakima Co., WA0.57 ± 0.120.26 ± 0.08
P. metricus (male)FL, GA, SC15.82 ± 4.212.91 ± 1.66
P. metricus (female)FL, GA, SC12.00 ± 4.703.81 ± 3.11
P. dorsalis (male)FL, GA, SC4.18 ± 1.270.73 ± 0.49
P. bellicosus (male)FL, GA, SC5.27 ± 2.260.36 ± 0.24
P. fuscatus (male)OK19.90 ± 5.8114.70 ± 3.09
P. fuscatus (female)OK7.60 ± 2.026.90 ± 1.32

* Indicates a significant difference between MBA-baited and control traps (P < 0.05).

The data clearly indicates that traps baited with this compound captured significantly more wasps of several Polistes species compared to unbaited control traps, confirming its role as a potent attractant in a natural setting.[1]

In another study focusing on the fruit fly Bactrocera carambolae, this compound, a minor component of the male's rectal gland secretion, was shown to elicit upwind flight and attraction in virgin females in wind tunnel bioassays.[3] While not directly compared to another single pheromone component, its ability to induce a behavioral response confirms its activity.

Electrophysiological Validation

Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an odor. A positive EAG response indicates that the insect's olfactory receptor neurons are sensitive to the tested compound.

Experimental Protocols

Field Trapping Bioassay for Polistes Wasps

This protocol is adapted from Elmquist et al. (2020).[1][2]

  • Trap Preparation: Yellow sticky traps are used. A lure, consisting of a rubber septum impregnated with a hexane solution of this compound (e.g., 100 µg), is attached to the center of the trap. Control traps are baited with a rubber septum treated only with hexane.

  • Trap Deployment: Traps are hung at a height of approximately 1.5-2 meters in areas where the target wasp species are known to be active. Traps are placed with a minimum distance of 10 meters between them to avoid interference.

  • Data Collection: Traps are collected after a set period (e.g., 24 or 48 hours). The number of captured wasps of the target species is recorded for each trap.

  • Statistical Analysis: The mean number of wasps captured in baited and control traps are compared using appropriate statistical tests, such as a t-test or ANOVA.

Wind Tunnel Bioassay for Bactrocera Fruit Flies

This protocol is a generalized procedure based on studies of fruit fly behavior.[3]

  • Wind Tunnel Setup: A glass or acrylic wind tunnel with a controlled airflow (e.g., 20 cm/s), temperature, and humidity is used. The air is filtered through activated charcoal to remove contaminants.

  • Odor Source: A filter paper treated with a known amount of this compound dissolved in a solvent (e.g., hexane) is placed at the upwind end of the tunnel. A control with the solvent alone is used for comparison.

  • Insect Release: Individual insects (e.g., virgin females) are released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of the insect is observed and recorded for a set period (e.g., 5 minutes). Key behaviors to score include taking flight, upwind flight, casting, and landing on or near the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior in response to the treatment and control is calculated and compared using statistical tests like the Chi-square test.

Electroantennography (EAG) Protocol

This is a generalized protocol for EAG recordings.

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are carefully inserted into two glass capillary electrodes filled with a saline solution.

  • Electrode Placement: The recording electrode is placed over the distal end of the antenna, and the reference electrode is connected to the base.

  • Signal Amplification: The electrical signals from the antenna are amplified using a high-impedance amplifier.

  • Odor Stimulation: A puff of charcoal-filtered and humidified air containing a known concentration of the test compound (this compound) is delivered to the antenna. A puff of clean air serves as a control.

  • Data Recording and Analysis: The resulting voltage changes (depolarizations) are recorded and measured. The amplitude of the EAG response is indicative of the sensitivity of the antenna to the compound.

Visualizations

Pheromone_Validation_Workflow cluster_0 Identification & Synthesis cluster_1 Validation A Chemical Analysis of Insect Extracts (GC-MS) B Identification of this compound A->B C Chemical Synthesis for Bioassays B->C D Electrophysiology (EAG/EAD) C->D Test Compound E Behavioral Bioassays (Olfactometer/Wind Tunnel) C->E D->E F Field Trapping Studies E->F G Pheromone Confirmed F->G Confirmation as Pheromone

Pheromone validation workflow.

Pheromone_Signaling_Pathway Pheromone This compound OR Odorant Receptor (OR) Pheromone->OR Binds to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction MB_LH Mushroom Bodies / Lateral Horn AL->MB_LH Signal Processing Behavior Behavioral Response (e.g., Attraction) MB_LH->Behavior Initiates

Simplified pheromone signaling pathway.

Conclusion

The accumulated evidence from behavioral and electrophysiological studies strongly supports the role of this compound as a true pheromone in several insect species. Its proven efficacy as an attractant for Polistes wasps, in particular, highlights its potential for use in pest management strategies, such as in lures for trapping and monitoring. Further research to identify the full pheromone blends for these and other species, and to conduct comparative studies with other known semiochemicals, will undoubtedly provide a more nuanced understanding of their chemical ecology and open new avenues for their practical application.

References

A Comparative Analysis of N-(3-Methylbutyl)acetamide and Commercial Insect Lures for Paper Wasp Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insect attractant N-(3-Methylbutyl)acetamide with commercially available insect lures, focusing on their efficacy in attracting paper wasps of the genus Polistes. The information presented is based on available experimental data to assist researchers in the development and selection of effective pest management strategies.

Introduction to Insect Attractants for Polistes

Polistes paper wasps, while beneficial predators, can become significant pests when they establish nests in close proximity to human activity.[1][2][3] Chemical attractants are a cornerstone of integrated pest management programs for these insects, enabling their selective trapping and population monitoring.[1][2][4] this compound is a naturally occurring compound found in the venom of several vespid wasps, including numerous Polistes species, and has been identified as a potent attractant.[1][2][3] Commercial insect lures, in contrast, typically utilize food-based volatile compounds to attract a broader range of wasp species.

Comparative Data of this compound and Commercial Lure Components

The following table summarizes the key characteristics of this compound and the primary active ingredients found in common commercial wasp lures.

FeatureThis compoundCommercial Lures (Heptyl Butyrate & Acetic Acid/2-Methyl-1-butanol)
Source/Origin A principal volatile component of vespid wasp venom.[1][2][3]Synthetic compounds mimicking food sources (e.g., fermenting fruits).[3][4]
Proposed Mechanism Believed to function as a pheromone or kairomone related to social signaling or prey location.[4]Acts as a food-finding attractant, luring wasps seeking carbohydrates.[3]
Documented Target Polistes Species P. metricus, P. bellicosus, P. dorsalis, P. aurifer.[1][2][3]Polistes spp., including P. fuscatus, P. dominulus, P. aurifer, P. metricus, P. carolina.[3][5][6]
Other Attracted Species Primarily documented for Polistes species.A broad range of social wasps including yellowjackets (Vespula and Dolichovespula) and hornets (Vespa).[3]
Specificity Appears to be more specific to certain Polistes species.Generally broad-spectrum, attracting multiple genera of Vespidae.

Experimental Protocols

The efficacy of this compound as an attractant for Polistes species has been evaluated in field trials. The following is a summary of the typical experimental protocol employed in these studies.

Objective: To determine the attractiveness of this compound to various Polistes species in a natural environment.

Materials:

  • Traps: Commercially available wasp traps.

  • Lure: this compound synthesized to high purity (e.g., >95%). The synthesis often involves the reaction of 3-methyl-1-butylamine with acetic anhydride.

  • Solvent: A suitable solvent for dilution of the this compound, such as methylene chloride.

  • Dispenser: A controlled-release device, such as a rubber septum or cotton wick, to ensure a consistent release of the attractant.

  • Control: A dispenser treated only with the solvent to serve as a negative control.

Procedure:

  • Lure Preparation: A solution of this compound is prepared at a specific concentration (e.g., 10 mg/ml) in the chosen solvent.

  • Dispenser Loading: The controlled-release dispensers are loaded with a precise volume of the this compound solution. Control dispensers are loaded with the same volume of solvent only. The solvent is allowed to evaporate completely before field deployment.

  • Trap Placement: Traps are suspended from trees or other structures at a standardized height (e.g., 1.5-2 meters) in areas with known Polistes activity.

  • Experimental Design: A randomized block design is typically used, with traps baited with this compound and control traps placed in multiple locations. A minimum distance (e.g., 10-20 meters) is maintained between traps to avoid interference.

  • Data Collection: Traps are collected after a predetermined period (e.g., 24-48 hours), and the captured insects are identified and counted.

  • Statistical Analysis: The number of target wasps captured in the baited traps is compared to the number captured in the control traps using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the attractant's effect.

Visualizations

The following diagrams illustrate the experimental workflow for testing this compound and a conceptual representation of its potential signaling pathway.

experimental_workflow cluster_prep Preparation Phase cluster_field Field Deployment cluster_analysis Data Analysis synthesis Synthesis of This compound lure_prep Lure Preparation (Dilution) synthesis->lure_prep dispenser_load Dispenser Loading lure_prep->dispenser_load trap_placement Randomized Trap Placement dispenser_load->trap_placement data_collection Trap Collection & Insect Counting trap_placement->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: Experimental workflow for evaluating the attractancy of this compound.

signaling_pathway cluster_source Source cluster_signal Chemical Signal cluster_receiver Receiver venom Wasp Venom Gland (contains this compound) release Release of Volatile This compound venom->release olfactory Olfactory Reception by Conspecific Wasp release->olfactory behavioral Behavioral Response (Attraction/Alarm) olfactory->behavioral

Caption: Proposed signaling pathway of this compound as a chemical cue.

Discussion and Conclusion

The available evidence indicates that this compound is an effective attractant for several species of Polistes paper wasps.[1][2][3] Its origin as a component of wasp venom suggests a more specialized mode of action compared to the food-based attractants used in many commercial lures. This specificity could be advantageous in pest management programs where the goal is to target Polistes species with minimal impact on non-target organisms.

Commercial lures, with active ingredients such as heptyl butyrate and the combination of acetic acid and 2-methyl-1-butanol, are formulated to attract a wider range of social wasps, including yellowjackets and hornets, in addition to paper wasps.[3] This broad-spectrum activity can be beneficial for general wasp control but may be less desirable for targeted monitoring or management of specific Polistes populations.

A notable gap in the current literature is the lack of direct, quantitative comparisons between the performance of this compound and these commercial lures under the same field conditions. Such studies would be invaluable for determining the relative efficacy and selectivity of these attractants. Future research should focus on head-to-head field trials to provide a clearer understanding of the optimal applications for each type of lure.

References

Unlocking Venom's Power: A Guide to Synergistic Effects of Venom Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The complex cocktail of bioactive molecules in animal venoms has long been a source of fascination and a treasure trove for drug discovery. While individual toxins possess potent activities, a growing body of research reveals that the true power of venom often lies in the synergistic interactions between its components. This guide provides a comparative analysis of the synergistic effects of key venom compounds, supported by experimental data and detailed methodologies, to aid researchers in harnessing these potent natural combinations for therapeutic development.

Data Presentation: The Potentiation of Toxicity through Synergy

The synergistic effect of venom compounds results in a toxic output that is greater than the sum of the individual components. This potentiation is a key strategy evolved by venomous animals to efficiently subdue prey and deter predators. For researchers, understanding and quantifying this synergy is crucial for developing novel therapeutics and more effective antivenoms. The following tables summarize the quantitative data from studies investigating the synergistic cytotoxicity of venom toxins.

One of the primary examples of venom synergy is the interaction between phospholipases A2 (PLA₂s) and metalloproteinases (SVMPs), common components of viper venoms. Another well-documented synergy occurs between PLA₂s and cytotoxins (also known as cardiotoxins) in cobra venoms.

Table 1: Synergistic Cytotoxicity of Bothrops alternatus Venom Components on C2C12 Myoblasts

Toxin/CombinationCC50 (μg/mL)Observation
Baltergin (SVMP)583.34Exerted a toxic effect involving morphological changes consistent with apoptosis/anoikis.[1]
Ba SpII RP4 (PLA₂)> 700Did not exhibit significant cytotoxicity at the tested doses and times.[1]
Baltergin + Ba SpII RP4< 150Demonstrated a significant increase in cytotoxicity compared to the individual toxins, indicating a strong synergistic effect.[1]

CC50: 50% cytotoxic concentration

Table 2: Synergistic Hemolysis Induced by Cobra Venom Components

Toxin/CombinationHemolysis (%)Phospholipid Hydrolysis (%)Observation
Naja naja PLA₂ (low concentration)3.30Minimal effect when used alone at a low concentration.[2][3]
Cobra CytotoxinNo phospholipase activityNo phospholipase activityDid not induce phospholipid hydrolysis.[2][3]
Naja naja PLA₂ + Cobra Cytotoxin86.577A dramatic increase in both hemolysis and phospholipid hydrolysis, demonstrating a powerful synergistic interaction.[2][3]

Experimental Protocols: Methodologies for Investigating Venom Synergy

The study of synergistic effects between venom compounds requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays commonly used in this field of research.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the 50% cytotoxic concentration (IC50) of individual venom toxins and their combinations on a specific cell line.

Materials:

  • Cell line (e.g., C2C12 myoblasts, A549 lung carcinoma, MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Individual venom toxins and their combinations at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 1 g SDS in 10 mL of 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 0.2 × 10⁶ cells/well in 100 μL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Toxin Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the individual toxins or their combinations. Include control wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a predetermined period (e.g., 1, 3, 24, or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-120 μL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 568-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the negative control. Plot the cell viability against the toxin concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Lethality Assessment: LD50 Assay for Synergism

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. To assess synergy, the LD50 of a combination of toxins is compared to the LD50 of the individual components.

Objective: To determine the LD50 of individual venom toxins and their combination when co-administered to a model organism.

Materials:

  • Model organism (e.g., male Swiss albino mice, 18-20 g)

  • Individual venom toxins and their combinations dissolved in sterile saline

  • Syringes and needles for injection

  • Animal housing facilities

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare serial dilutions of the individual toxins and the combination of toxins in sterile saline. For the combination, the ratio of the toxins should be kept constant.

  • Toxin Administration: Divide the mice into groups (typically 5 mice per group). Inject each group with a different dose of either the individual toxins or the combination. The injection can be administered via various routes, with intravenous (i.v.) or intraperitoneal (i.p.) being common. A control group should be injected with saline only.

  • Observation: Observe the animals for a set period, typically 24 or 48 hours, and record the number of deaths in each group.

  • LD50 Calculation: Calculate the LD50 value for each toxin and the combination using statistical methods such as Probit analysis or the Reed and Muench method. A significantly lower LD50 for the combination compared to the individual toxins indicates a synergistic effect.

Signaling Pathways and Experimental Workflows

The synergistic toxicity of venom compounds often arises from their ability to concurrently or sequentially target multiple key physiological pathways. The following diagrams, generated using Graphviz, illustrate some of the critical signaling pathways affected by venom toxins and a typical experimental workflow for studying synergy.

Synergy_Workflow cluster_Preparation Preparation cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis cluster_Analysis Data Analysis Venom_Fractionation Venom Fractionation (e.g., RP-HPLC) Toxin_Quantification Toxin Quantification (e.g., BCA Assay) Venom_Fractionation->Toxin_Quantification Cell_Culture Cell Culture (e.g., C2C12, A549) Toxin_Quantification->Cell_Culture Animal_Model Animal Model (e.g., Mice) Toxin_Quantification->Animal_Model Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Synergy_Quantification Synergy Quantification (e.g., Combination Index) IC50_Determination->Synergy_Quantification Co_administration Co-administration of Toxins Animal_Model->Co_administration LD50_Determination LD50 Determination Co_administration->LD50_Determination LD50_Determination->Synergy_Quantification Arachidonic_Acid_Pathway cluster_downstream Downstream Effects PLA2 Snake Venom PLA₂ Membrane Cell Membrane Phospholipids PLA2->Membrane Hydrolysis AA Arachidonic Acid Membrane->AA COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Calcium_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Venom_Toxins Venom Toxins (e.g., PLA₂, Cytotoxins) Ion_Channels Ion Channels (e.g., Ca²⁺ channels) Venom_Toxins->Ion_Channels Modulation GPCRs G-Protein Coupled Receptors (GPCRs) Venom_Toxins->GPCRs Activation Pore_Formation Pore Formation Venom_Toxins->Pore_Formation Induction Ca_Influx ↑ Intracellular Ca²⁺ Ion_Channels->Ca_Influx ER Endoplasmic Reticulum (ER) Ca²⁺ Store GPCRs->ER Signal Transduction Pore_Formation->Ca_Influx ER->Ca_Influx Ca²⁺ Release Cell_Death Cell Death (Apoptosis/Necrosis) Ca_Influx->Cell_Death

References

Safety Operating Guide

Safe Disposal of N-(3-Methylbutyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of N-(3-Methylbutyl)acetamide is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Personal protective equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal company. This ensures that the chemical is handled and treated in accordance with all applicable regulations.

Experimental Protocol for Disposal:

  • Segregation and Storage:

    • Do not mix this compound with other waste materials.

    • Keep the chemical in its original, clearly labeled container. If the original container is not available, use a suitable, closed, and properly labeled container.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Waste Collection:

    • For small quantities, carefully transfer the material into a designated chemical waste container.

    • For larger quantities or spills, absorb the material with an inert substance (e.g., sand, vermiculite) and then collect it into a suitable container for disposal.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste handler with a complete and accurate description of the waste, including its chemical name and any known hazards.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials as hazardous waste.

Environmental Precautions:

  • Prevent the chemical from entering drains, sewers, or waterways.[1][2][3]

  • In the event of an accidental release, contain the spill and prevent it from spreading.

Summary of Disposal and Safety Information

ParameterGuideline
Primary Disposal Method Engage a licensed chemical waste disposal company.[2][4]
Alternative Disposal For surplus and non-recyclable solutions, dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber, as advised by licensed professionals.[3]
Container Management Keep in original, suitable, and closed containers for disposal.[1][3] Handle uncleaned containers as you would the product itself.
Waste Segregation Do not mix with other waste.
Spill Management Collect and arrange for disposal. Prevent further spillage if safe to do so.[1]
Environmental Protection Do not let the chemical enter drains. Discharge into the environment must be avoided.[1][2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_quantity Assess Quantity of Waste ppe->check_quantity small_spill Small Quantity / Spill check_quantity->small_spill Small large_quantity Large Quantity / Bulk check_quantity->large_quantity Large collect_waste Collect in a Labeled, Closed Container small_spill->collect_waste large_quantity->collect_waste store_waste Store in a Designated Secure Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for N-(3-Methylbutyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of N-(3-Methylbutyl)acetamide, tailored for laboratory and research professionals. Following these procedures will help ensure a safe working environment and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Standards
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.[2]
Hand Protection Chemical-impermeable gloves. Gloves must be inspected prior to use.Tested according to EN 374.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing. Impervious clothing should be worn.[2]Select according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.NIOSH (US) or EN 149 (EU).[4]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks associated with handling this compound.

G Figure 1: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical in a Ventilated Area prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer Chemical to Reaction Vessel handle_weigh->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Workflow for Safe Handling of this compound

Experimental Protocol for Handling:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required PPE as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated and free of clutter.

  • Handling :

    • When weighing or measuring, avoid the formation of dust or aerosols.[2]

    • Carefully transfer the chemical to the designated reaction vessel, minimizing the risk of spills.

    • Carry out the experimental procedure, maintaining awareness of the chemical's properties.

  • Post-Handling :

    • Decontaminate all work surfaces after use.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[2]

    • Wash hands thoroughly with soap and water after handling the chemical.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure Type First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures:

  • Minor Spills :

    • Ensure adequate ventilation and wear appropriate PPE.

    • For solid spills, avoid generating dust.[1] Use dry clean-up procedures.

    • Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[5]

  • Major Spills :

    • Evacuate personnel to a safe area.[1]

    • Remove all sources of ignition.[1][5]

    • Prevent the chemical from entering drains or waterways.[1]

    • Contain the spill and follow the clean-up procedures for a minor spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

G Figure 2: Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Chemical Waste in a Labeled, Closed Container collect_ppe Collect Contaminated PPE Separately collect_waste->collect_ppe storage_area Store Waste in a Designated, Well-Ventilated Area collect_ppe->storage_area Transfer to Storage storage_compat Ensure Compatibility with Other Stored Waste storage_area->storage_compat disposal_facility Dispose of Contents/Container to an Approved Waste Disposal Plant storage_compat->disposal_facility Arrange for Professional Disposal disposal_regs Follow Local and National Regulations disposal_facility->disposal_regs

Figure 2: Disposal Workflow for this compound

Disposal Protocol:

  • Waste Collection :

    • Collect unused this compound and any waste from its use in a clearly labeled, tightly closed container.[5]

    • Contaminated materials, such as gloves and absorbent pads, should also be collected in a designated container.

  • Temporary Storage :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal :

    • Dispose of the chemical waste and contaminated materials through an approved waste disposal company.[5]

    • Do not dispose of the chemical down the drain or with general municipal waste.[1][7]

    • Ensure that the disposal method complies with all local, state, and federal regulations.

References

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N-(3-Methylbutyl)acetamide

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